3-(6-Methyl-3-pyridyl)acrylic acid
Description
BenchChem offers high-quality 3-(6-Methyl-3-pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Methyl-3-pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12) |
InChI Key |
OAZIAOCXVZMCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Thermodynamic Blueprint of a Pharmaceutical Candidate
An In-Depth Technical Guide to the Thermodynamic Properties of 3-(6-Methyl-3-pyridyl)acrylic acid
In the landscape of drug development, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific evaluation. Central to this process is the characterization of a compound's physicochemical properties, among which thermodynamic parameters are paramount. These properties govern a molecule's stability, solubility, and ionization state—factors that directly influence its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2][3] This guide provides a detailed examination of the key thermodynamic properties of 3-(6-Methyl-3-pyridyl)acrylic acid, a heterocyclic compound of interest in medicinal chemistry.
As a Senior Application Scientist, this document is structured not as a rigid report, but as a comprehensive guide for fellow researchers. It delves into the "why" behind experimental choices, providing not just data, but a framework for understanding the thermodynamic behavior of this molecule. We will explore its solid-state characteristics through thermal analysis and its solution-state behavior by examining its solubility and ionization constant (pKa). The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing drug development programs.
Caption: High-level workflow for the thermodynamic characterization of an API.
Solid-State Properties: Thermal Stability and Energetics
The thermal behavior of an active pharmaceutical ingredient (API) is a critical indicator of its physical stability and is foundational for formulation development, particularly for solid dosage forms. Differential Scanning Calorimetry (DSC) is the quintessential technique for this evaluation, providing precise measurements of melting point (Tm) and the enthalpy of fusion (ΔHfus).[4][5]
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key identifier of purity.[5][6] The enthalpy of fusion is the energy required to induce this phase change, offering insights into the strength of the crystal lattice.[4] A higher enthalpy of fusion generally corresponds to a more stable, less soluble crystal structure.
A literature source reports the melting point of 3-(6-Methyl-3-pyridyl)acrylic acid to be in the range of 213.5-215.5 °C .[7] DSC analysis would confirm this value and provide the associated enthalpy of fusion. The thermal decomposition of a related compound, trans-3-(3-Pyridyl)acrylic acid, occurs concurrently with its melting at 232-235 °C, suggesting that thermal stability is a critical parameter for this class of molecules.[8][9][10]
Data Summary: Solid-State Properties
| Parameter | Value | Method | Significance |
| Melting Point (Tm) | 213.5-215.5 °C[7] | Capillary Method (literature) | Purity indicator; defines upper limit for processing temperatures. |
| Enthalpy of Fusion (ΔHfus) | To be determined | Differential Scanning Calorimetry (DSC) | Quantifies crystal lattice energy; impacts solubility and stability. |
| Thermal Decomposition | To be determined | Thermogravimetric Analysis (TGA) / DSC | Defines the temperature at which the molecule degrades. |
Solution-State Properties: Solubility and Ionization (pKa)
The behavior of a drug in solution is fundamental to its absorption and bioavailability. Thermodynamic solubility and the acid dissociation constant (pKa) are two of the most important parameters in this context.[1][2]
Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions of temperature and pH.[2][11] It is a critical factor for predicting a drug's behavior in the gastrointestinal tract and ensuring adequate concentration for therapeutic effect.[2] The "shake-flask" method is the gold-standard for determining equilibrium solubility due to its robustness and direct measurement at saturation.[11][12]
Given the acrylic acid moiety, the solubility of 3-(6-Methyl-3-pyridyl)acrylic acid is expected to be pH-dependent. As a weak acid, it will be less soluble in acidic media (like the stomach) and more soluble in neutral to basic media (like the intestine) as the carboxylic acid group ionizes.
Acid Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form.[13] It is a crucial determinant of how a drug's solubility, absorption, and distribution will change with pH throughout the body.[1] For 3-(6-Methyl-3-pyridyl)acrylic acid, we expect two pKa values: one for the deprotonation of the carboxylic acid group (acidic pKa) and one for the protonation of the pyridine nitrogen (basic pKa). Potentiometric titration is one of the most common and accurate methods for pKa determination, involving the gradual addition of a titrant and monitoring the corresponding pH change.[1][13][14]
Data Summary: Solution-State Properties
| Parameter | Anticipated Value | Method | Significance |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Potentiometric Titration | Governs ionization and solubility in the small intestine. |
| pKa₂ (Pyridine Nitrogen) | ~5.0 - 6.0 | Potentiometric Titration | Influences ionization and solubility in the stomach and early intestine. |
| Intrinsic Solubility (S₀) | To be determined | Shake-Flask Method | Solubility of the neutral species; baseline for pH-solubility profile. |
| Aqueous Solubility (pH 7.4) | To be determined | Shake-Flask Method | Predicts solubility under physiological conditions. |
Experimental Protocols
The following sections provide detailed, self-validating methodologies for determining the key thermodynamic parameters discussed.
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of 3-(6-Methyl-3-pyridyl)acrylic acid.
Causality: This protocol uses a controlled heating rate to ensure thermal equilibrium and accurate transition detection. An inert nitrogen atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures, which could interfere with the melting endotherm.[10]
Caption: Step-by-step workflow for DSC analysis.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered 3-(6-Methyl-3-pyridyl)acrylic acid sample into a clean aluminum DSC pan.[10]
-
Pan Sealing: Hermetically seal the pan to contain any potential off-gassing. Prepare an identical empty, sealed pan to serve as the reference.[10]
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the system at 30 °C.
-
Program the instrument to heat the sample from 30 °C to 250 °C at a rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow as a function of temperature.
-
The melting point (Tm) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[4]
-
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of 3-(6-Methyl-3-pyridyl)acrylic acid.
Causality: This method relies on precise pH measurement following the incremental addition of a strong acid or base.[1][14] Maintaining a constant ionic strength with a background electrolyte like KCl is crucial because it stabilizes the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[14] Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[14]
Caption: Step-by-step workflow for pKa determination.
Methodology:
-
Instrument Calibration: Calibrate a potentiometer and combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[14]
-
Solution Preparation:
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.
-
Accurately prepare a ~1 mM solution of 3-(6-Methyl-3-pyridyl)acrylic acid in deionized water. The final solution should contain a constant ionic strength background electrolyte, such as 0.15 M KCl.[14]
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration.[14]
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
For acidic pKa: Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) and recording the pH after each addition once the reading has stabilized.
-
For basic pKa: Using a fresh sample, titrate with the standardized 0.1 M HCl.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve (often found using the first or second derivative of the curve).[15]
-
The pKa is equal to the pH at the half-equivalence point (the point at which half the volume of titrant needed to reach the equivalence point has been added).[14][16]
-
Protocol: Thermodynamic Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of 3-(6-Methyl-3-pyridyl)acrylic acid in a specified buffer (e.g., pH 7.4 phosphate-buffered saline).
Causality: This method ensures that a true equilibrium between the solid and dissolved states is achieved by adding an excess of the solid and allowing sufficient time for dissolution.[11][12] Temperature control is critical as solubility is highly temperature-dependent. Separation of the undissolved solid by centrifugation and filtration before analysis is vital to accurately quantify only the dissolved API.[11]
Caption: Step-by-step workflow for thermodynamic solubility assay.
Methodology:
-
Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Incubation: Add an excess amount of solid 3-(6-Methyl-3-pyridyl)acrylic acid to several vials containing a known volume of the buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotating wheel in a temperature-controlled environment (e.g., 37 °C). Agitate for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[11]
-
Sample Processing:
-
After incubation, allow the vials to stand briefly to let the excess solid settle.
-
Withdraw an aliquot of the supernatant.
-
Immediately separate the undissolved solid, first by centrifugation, followed by filtration of the resulting supernatant through a low-binding 0.22 µm syringe filter.[11]
-
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: To confirm that equilibrium was reached, compare the measured concentrations from samples taken at different time points (e.g., 24 h and 48 h). The concentrations should be consistent.
Conclusion
The thermodynamic properties of 3-(6-Methyl-3-pyridyl)acrylic acid—its melting point, enthalpy of fusion, pKa, and solubility—form the essential scientific foundation for its development as a pharmaceutical agent. The data derived from the robust, validated protocols outlined in this guide enable researchers to predict the compound's stability, design appropriate formulations, and anticipate its in vivo behavior. A thorough understanding of this thermodynamic blueprint is not merely an academic exercise; it is a critical prerequisite for navigating the complex path of drug development and for making informed decisions that can ultimately lead to a safe and effective medicine.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Lans, B., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Shinde, V. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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Lambda Solutions. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
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News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. Retrieved from [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
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Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid. Retrieved from [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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ResearchGate. (n.d.). Heat capacities of selected active pharmaceutical ingredients. Retrieved from [Link]
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Al-Obaidi, O., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC. Retrieved from [Link]
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Luebbert, C., et al. (2017, February 15). Amorphous-Amorphous Phase Separation in API/Polymer Formulations. MDPI. Retrieved from [Link]
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Park, K. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Retrieved from [Link]
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ACS Publications. (2014, May 16). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Retrieved from [Link]
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ChemBK. (2024, April 9). 3-(3-Pyridyl)acrylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). What is the enthalpy of formation of acrylic acid?. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
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Wikipedia. (n.d.). Methacrylic acid. Retrieved from [Link]
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Standard Reference Data. (2009, October 15). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. Retrieved from [Link]
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Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. Retrieved from [Link]
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PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]
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IUCr. (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]
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Scilit. (n.d.). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. Retrieved from [Link]
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Scribd. (n.d.). Enthalpy of Fusion Values for Compounds. Retrieved from [Link]
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Process PI. (n.d.). Acrylic Acid. Retrieved from [Link]
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NIST. (n.d.). 3-(3-Furyl)acrylic acid. Retrieved from [Link]
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ResearchGate. (2015, October 24). Acrylic acid/methyl methacrylate hydrogels. I. Effect of composition on mechanical and thermodynamic properties. Retrieved from [Link]
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A Technical Guide to the Computational Prediction of Aqueous pKa Values for 3-(6-Methyl-3-pyridyl)acrylic acid
Executive Summary
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule in solution. For active pharmaceutical ingredients (APIs), the pKa is a critical determinant of aqueous solubility, membrane permeability, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug.[1] This guide provides a comprehensive framework for the accurate and reliable calculation of the aqueous pKa values for 3-(6-Methyl-3-pyridyl)acrylic acid, a molecule possessing both an acidic carboxylic acid group and a basic pyridine nitrogen. In the absence of direct experimental data, this document outlines a robust, first-principles computational strategy. We will delve into the theoretical underpinnings of pKa prediction, present a detailed, step-by-step computational protocol using Density Functional Theory (DFT) combined with a continuum solvation model, and discuss the importance of using a relative calculation methodology to achieve high accuracy. This guide is intended for researchers, computational chemists, and drug development professionals seeking to predict and understand the ionization behavior of complex drug-like molecules.
Introduction: The Significance of Ionization in Drug Development
The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, the pKa stands out for its profound influence on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule's charge state, which is dictated by the solution pH relative to its pKa, directly impacts:
-
Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart, affecting dissolution in the gastrointestinal tract and formulation possibilities.
-
Permeability: In general, neutral, uncharged species more readily diffuse across lipophilic cell membranes, a key step in oral absorption and reaching intracellular targets.[1]
-
Target Binding: The ionization state of a drug and its target (e.g., an enzyme or receptor) can dramatically influence binding affinity through electrostatic interactions.
1.1. The Target Molecule: 3-(6-Methyl-3-pyridyl)acrylic acid
3-(6-Methyl-3-pyridyl)acrylic acid is a bifunctional molecule containing two key ionizable centers:
-
A carboxylic acid group (-COOH), which is acidic and will lose a proton to form a carboxylate anion (-COO⁻).
-
A pyridine nitrogen , which is basic and can accept a proton to form a pyridinium cation.
Consequently, this molecule can exist in three distinct ionization states in an aqueous solution: cationic, neutral (zwitterionic or non-zwitterionic), and anionic. This guide will detail the process for calculating the two corresponding pKa values that govern the transitions between these states.
Caption: Ionization equilibria for 3-(6-Methyl-3-pyridyl)acrylic acid.
Theoretical Foundation for pKa Calculation
Directly calculating the pKa is challenging. The most robust and widely accepted computational strategy involves dissecting the problem using a thermodynamic cycle, often called a Born-Haber cycle. This approach allows us to calculate the free energy of deprotonation in solution (ΔG°aq) by summing more easily computable energy terms.
The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction (HA ⇌ H⁺ + A⁻) in solution:
pKa = ΔG°aq / (2.303 RT)
Where R is the ideal gas constant and T is the temperature in Kelvin.
2.1. The Thermodynamic Cycle
The cycle breaks down the aqueous deprotonation into three steps:
-
Gas-Phase Deprotonation (ΔG°gas): The energy required to remove a proton from the acid in a vacuum. This is a primary quantum mechanical calculation.
-
Solvation of the Acid (ΔG°solv(HA)): The free energy change when the undissociated acid is transferred from the gas phase into the aqueous solvent.
-
Solvation of the Conjugate Base (ΔG°solv(A⁻)): The free energy change when the conjugate base is transferred from the gas phase into the aqueous solvent.
The free energy of the proton in solution (ΔG°solv(H⁺)) is also required. However, this value is notoriously difficult to calculate accurately and varies significantly in the literature. This is a major source of error in absolute pKa calculations.
Caption: Thermodynamic cycle for calculating aqueous pKa.
2.2. Quantum Mechanics and Solvation Models
-
Density Functional Theory (DFT): For the systems , DFT provides an excellent balance of computational accuracy and efficiency.[2] Functionals like B3LYP or M06-2X, paired with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are well-validated for calculating the geometries and energies of organic molecules.[1][3] The inclusion of diffuse functions ("+") is crucial for accurately describing anions.
-
Continuum Solvation Models: Explicitly modeling individual water molecules is computationally prohibitive. Instead, we use an implicit (continuum) solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[4][5] These models treat the solvent as a continuous dielectric medium, which significantly reduces computational cost while capturing the bulk electrostatic effects of solvation.
A Validated Computational Workflow for pKa Prediction
To circumvent the high error associated with the proton solvation energy, the most trustworthy method is to calculate the pKa relative to a structurally similar reference compound with a well-established experimental pKa. This approach promotes the cancellation of systematic errors in the calculation.
3.1. The Relative Calculation (Isodesmic) Method
We use a reference acid (RefH) with a known experimental pKa:
pKa(Target) = pKa(Ref) - ΔΔG°aq / (2.303 RT)
Where ΔΔG°aq is the free energy change for the proton exchange reaction in solution: TargetH + Ref⁻ ⇌ Target⁻ + RefH
This method is superior because the calculation of ΔΔG°aq avoids the problematic H⁺ term entirely and benefits from error cancellation.
Caption: Workflow for relative pKa calculation.
3.2. Step-by-Step Protocol
Objective: Calculate the two pKa values for 3-(6-Methyl-3-pyridyl)acrylic acid.
-
pKa₁ (Acidic): Deprotonation of the carboxylic acid.
-
TargetH: Neutral 3-(6-Methyl-3-pyridyl)acrylic acid.
-
Target⁻: The corresponding carboxylate anion.
-
Reference Compound (RefH): Benzoic acid or acrylic acid (known experimental pKa).
-
-
pKa₂ (Basic): Deprotonation of the protonated pyridine nitrogen.
-
TargetH: Pyridinium form of 3-(6-Methyl-3-pyridyl)acrylic acid.
-
Target⁻: Neutral 3-(6-Methyl-3-pyridyl)acrylic acid.
-
Reference Compound (RefH): Pyridinium or 2-methylpyridinium ion (known experimental pKa).
-
Methodology:
-
Structure Generation: Build 3D structures for all four species (TargetH, Target⁻, RefH, Ref⁻) in a molecular editor.
-
Gas-Phase Optimization:
-
Perform a geometry optimization and frequency calculation for each species in the gas phase.
-
Method: DFT (e.g., B3LYP/6-31+G(d,p)).
-
Validation: Confirm that each optimized structure has zero imaginary frequencies, indicating a true energy minimum.
-
Output: Obtain the gas-phase thermal free energy correction (Gcorr) and the electronic energy (Egas). The total gas-phase free energy is G°gas = Egas + Gcorr.
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for each species.
-
Method: Use the same DFT functional and basis set, but now include a continuum solvation model (e.g., IEFPCM with water parameters).
-
Output: Obtain the electronic energy in solution (Esolv).
-
Calculation: The free energy of solvation is calculated as ΔG°solv = Esolv - Egas.
-
-
Final Calculation:
-
Calculate the free energy for each species in solution: G°aq = G°gas + ΔG°solv.
-
Calculate ΔΔG°aq = [G°aq(Target⁻) + G°aq(RefH)] - [G°aq(TargetH) + G°aq(Ref⁻)].
-
Calculate the final pKa using the relative formula.
-
Data Summary and Expected Values
While the precise calculated values depend on the exact level of theory employed, we can estimate the expected pKa values based on the known ionization behavior of the constituent functional groups. The electron-withdrawing nature of the pyridyl ring is expected to make the carboxylic acid slightly more acidic (lower pKa) than typical acrylic acids, while the acrylic acid group, also electron-withdrawing, will make the pyridine nitrogen less basic (lower pKa) than simple methylpyridines.
Table 1: Experimental pKa Values of Reference Compounds and Expected Range for the Target Molecule
| Compound | Ionizable Group | Experimental pKa (Aqueous) | Reference |
| Pyridine | Pyridine Nitrogen | 5.25 | [6] |
| 2,6-Dimethylpyridine | Pyridine Nitrogen | 6.64 | [2] |
| Picolinic Acid | Pyridine Nitrogen | 0.99 | [7] |
| Acrylic Acid | Carboxylic Acid | ~4.25 | [8][9] |
| Benzoic Acid | Carboxylic Acid | 4.25 | [6] |
| 3-(6-Methyl-3-pyridyl)acrylic acid | Carboxylic Acid (pKa₁) | ~3.5 - 4.5 (Predicted) | |
| 3-(6-Methyl-3-pyridyl)acrylic acid | Pyridinium (pKa₂) | ~4.5 - 5.5 (Predicted) |
Protocol for Experimental Validation
Computational predictions, no matter how robust, must be benchmarked against experimental data for full validation. Potentiometric titration is a standard and accessible method for pKa determination.
5.1. Potentiometric Titration Workflow
-
Preparation: Accurately weigh a sample of 3-(6-Methyl-3-pyridyl)acrylic acid and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent may be used if solubility is low, but this will affect the pKa value.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration (Acidic pKa): Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of titrant.
-
Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (i.e., the midpoint of the buffer regions on the titration curve). These points can be precisely located by finding the maxima of the first derivative of the titration curve.
Conclusion
This guide provides a scientifically grounded, in-depth protocol for predicting the aqueous pKa values of the bifunctional molecule 3-(6-Methyl-3-pyridyl)acrylic acid. By leveraging the power of Density Functional Theory within a thermodynamic cycle framework, and critically, by employing a relative calculation method with appropriate reference compounds, researchers can achieve high-fidelity predictions. This approach mitigates known systematic errors in computational chemistry, yielding results that can reliably guide drug discovery and development efforts. The outlined workflow represents a best-practice standard for situations where experimental data is unavailable, providing crucial insights into the ionization behavior that underpins the ultimate therapeutic efficacy of a molecule.
References
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Atalay, Y. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Academy of Sciences, Union of Chemists in Bulgaria. Link
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Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca. Link
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Forns, P., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Computational Chemistry. Link
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Kastner, J., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Link
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Pliszka, B. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Link
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Vaia. (n.d.). Calculate the pK a 's for the following acids: (a) Lactic acid, Ka = 8.4 × 10⁻⁴ (b) Acrylic acid, Ka = 5.6 × 10⁻⁵. Vaia. Link
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Ibarra-Montaño, E. L., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Applied Solution Chemistry and Modeling. Link
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The 6-Methyl-3-Pyridyl Scaffold: A Versatile Player in Modern Medicinal Chemistry
The pyridine ring is a cornerstone in the world of medicinal chemistry, serving as a fundamental scaffold in a vast array of therapeutic agents.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[2][7] Among the myriad of substituted pyridines, the 6-methyl-3-pyridyl moiety has emerged as a particularly intriguing and fruitful scaffold for the development of novel drugs and agrochemicals. This in-depth technical guide explores the multifaceted role of 6-methyl-3-pyridyl derivatives in medicinal chemistry, delving into their synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern their biological effects.
Synthetic Strategies: Building the Core Scaffold
The synthetic accessibility of a chemical scaffold is a crucial determinant of its utility in drug discovery. The 6-methyl-3-pyridyl core can be constructed through various synthetic routes, often starting from readily available precursors. A common strategy involves the multi-component Hantzsch pyridine synthesis, which allows for the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia to generate highly substituted pyridines.[8] Modifications of this method and other cyclocondensation reactions using 1,3- or 1,5-dicarbonyl compounds provide access to a diverse range of pyridine derivatives.[8]
For the synthesis of more complex derivatives, such as those used in targeted cancer therapy, multi-step synthetic sequences are often employed. For instance, the synthesis of nilotinib, a potent anticancer agent, involves the coupling of key intermediates, one of which is derived from a 6-methyl-3-pyridyl precursor.[9] The synthesis of the nitropyrimidine intermediate is a critical step, which can be achieved through methods like an SNAr displacement or a palladium-catalyzed Suzuki coupling followed by a C-N bond formation.[9]
A generalized workflow for the synthesis of complex 6-methyl-3-pyridyl derivatives often involves a convergent approach, where different fragments of the final molecule are synthesized separately and then coupled together in the final steps. This strategy allows for greater flexibility in the derivatization of the scaffold and the exploration of structure-activity relationships.
Caption: A simplified signaling pathway illustrating the anticancer mechanism of 6-methyl-3-pyridyl derivatives.
Neuroprotective Agents
The 6-methyl-3-pyridyl scaffold has also been incorporated into compounds with neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. [10][11][12]The P7C3 class of aminopropyl carbazoles, which includes derivatives with a 6-methoxypyridin-2-amine moiety, has been shown to be broadly protective of mature neurons in various models of neurodegeneration. [10] Furthermore, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as potential imaging agents for aggregated α-synuclein in Parkinson's disease using positron emission tomography (PET). [12][13]These compounds exhibit high affinity and selectivity for α-synuclein aggregates, which are a pathological hallmark of the disease. [12][13] The neuroprotective effects of these compounds are often linked to their ability to modulate key pathways involved in neuronal survival and to interact with misfolded protein aggregates.
Insecticidal Agents
Perhaps one of the most well-known applications of the 6-methyl-3-pyridyl scaffold is in the development of neonicotinoid insecticides. [14]Acetamiprid, a widely used insecticide, features a 6-chloro-3-pyridylmethyl group. [15][16]Neonicotinoids act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. [14]Their selective toxicity towards insects over mammals is a key advantage. [14] The development of new pyridine-based insecticides continues to be an active area of research, with a focus on improving efficacy and reducing off-target effects. [17]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For 6-methyl-3-pyridyl derivatives, SAR studies have revealed key structural features that influence their biological activity.
The position and nature of substituents on the pyridine ring can dramatically alter a compound's interaction with its biological target. [18]For instance, in a series of 3,5-diacyl-2,4-dialkylpyridine derivatives acting as A3 adenosine receptor antagonists, it was found that ethyl groups at the 2- and 4-positions were favored over methyl groups. [19]Additionally, a thioester at the 3-position was preferred over an ester for A3 receptor affinity. [19] A systematic approach to SAR involves the synthesis and biological evaluation of a library of analogs with variations at different positions of the scaffold. This allows for the identification of key pharmacophoric elements and the development of a predictive model for designing more potent and selective compounds.
| Compound Series | Target | Key Substituent(s) | Biological Activity | Reference |
| 3-(6-methylpyridin-2-yl)coumarin-based chalcones | Carbonic Anhydrase IX/XII | Varied chalcone moieties | Sub- to low-micromolar inhibition | [20] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K | Varied substitutions on the quinazolinone ring | Potent anti-proliferative activity | [21] |
| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives | A3 Adenosine Receptor | Varied alkyl and acyl groups | Nanomolar Ki values | [19] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
General Procedure for Suzuki Coupling
A common and powerful method for creating C-C bonds in the synthesis of 6-methyl-3-pyridyl derivatives is the Suzuki coupling.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-methyl-3-pyridyl boronic acid or boronic ester, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DME).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 6-methyl-3-pyridyl derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A workflow diagram for a typical in vitro antiproliferative MTT assay.
Conclusion and Future Perspectives
The 6-methyl-3-pyridyl scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its presence in a diverse range of bioactive molecules, from anticancer and neuroprotective agents to potent insecticides, underscores its broad utility. The synthetic tractability of this scaffold allows for extensive derivatization, facilitating the fine-tuning of its pharmacological properties through systematic SAR studies.
Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel therapeutic targets for 6-methyl-3-pyridyl-based compounds, as well as the application of modern drug design techniques such as computational modeling and artificial intelligence, will undoubtedly accelerate the discovery of new and effective medicines built upon this privileged scaffold. The continued investigation of the 6-methyl-3-pyridyl moiety holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.
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Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. (2014). ACS Publications. [Link]
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History and discovery of methyl-substituted pyridyl acrylic acids
An In-Depth Technical Guide to the History, Synthesis, and Application of Methyl-Substituted Pyridyl Acrylic Acids
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs.[1] When combined with an acrylic acid moiety, it forms a versatile building block, the pyridyl acrylic acid core, which is amenable to a wide array of chemical modifications and biological applications. The introduction of a simple methyl group to this scaffold can profoundly alter its physicochemical properties and biological activity, an effect often celebrated in drug design as the "magic methyl" effect. This guide provides an in-depth exploration of the history, core synthetic methodologies, structure-activity relationships (SAR), and applications of methyl-substituted pyridyl acrylic acids, tailored for researchers and professionals in drug development.
The Genesis of a Scaffold: A Historical Perspective
The specific discovery of the first methyl-substituted pyridyl acrylic acid is not marked by a single seminal event but is rather an outcome of the broader development of foundational C-C bond-forming reactions. The key enabling chemistry is the Knoevenagel condensation , first reported in 1898.[2] This reaction involves the condensation of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[3]
A crucial evolution for the synthesis of pyridyl acrylic acids was the Doebner modification .[3][4] This variation employs pyridine as the solvent and a catalytic amount of a secondary amine, like piperidine, to react an aldehyde with malonic acid.[2][5] The reaction elegantly proceeds through condensation followed by an in situ decarboxylation, providing a direct and efficient route to α,β-unsaturated carboxylic acids like the pyridyl acrylic acid family.[5][6] This method remains the classical and most reliable approach for synthesizing these scaffolds.
Core Synthetic Methodologies
The synthesis of methyl-substituted pyridyl acrylic acids is dominated by the Knoevenagel-Doebner condensation, a robust and well-understood reaction.
The Classical Approach: The Knoevenagel-Doebner Condensation
This reaction involves the condensation of a methyl-substituted pyridinecarboxaldehyde with malonic acid. The choice of starting aldehyde determines the final position of the methyl group on the pyridine ring.
Mechanism: The reaction proceeds through several distinct steps:
-
Carbanion Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a resonance-stabilized carbanion (enolate).[3]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl-pyridinecarboxaldehyde. This forms an aldol-type intermediate.[5][7]
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid.[5]
-
Decarboxylation: Under the heat of the reaction and in the presence of pyridine, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final methyl-substituted pyridyl acrylic acid product, typically as the E (trans) isomer.[4][5]
Caption: Knoevenagel-Doebner condensation mechanism.
Detailed Experimental Protocol: Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid
This protocol is based on established literature procedures for the Doebner modification.[8]
Materials:
-
6-methylpyridine-3-carboxaldehyde
-
Malonic acid
-
Piperidine
-
Pyridine (solvent)
-
Ethanol
-
Acetic acid
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-methylpyridine-3-carboxaldehyde (1.0 eq), malonic acid (1.05-1.2 eq), and pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
-
Heating: Heat the reaction mixture with stirring to 100-115 °C (reflux) for 2-4 hours.[5][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the pyridine solvent under reduced pressure.
-
Precipitation & Filtration: To the resulting residue, add deionized water. The solid product should precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid with cold deionized water to remove any residual water-soluble impurities.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-acetic acid mixture.[8]
-
Drying: Dry the purified product in a vacuum oven to yield the final 3-(6-methyl-3-pyridyl)acrylic acid.
Caption: Experimental workflow for synthesis.
Modern & Green Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for Knoevenagel condensations. These include:
-
Catalyst-Free Synthesis: Performing the reaction in greener solvents like water-ethanol mixtures at room temperature can yield the desired products efficiently, often with high E-selectivity.[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[10]
The "Magic Methyl" Effect: Structure-Activity Relationships (SAR)
The strategic placement of a methyl group can dramatically influence a molecule's biological activity by altering its conformation, lipophilicity, metabolic stability, and receptor binding interactions. This is particularly evident in the context of anticancer drug discovery, where pyridyl-containing scaffolds are of high interest.[11][12]
Case Study: Anticancer Activity of Methyl-Substituted Pyridine Derivatives
Numerous studies have demonstrated the potent antiproliferative activity of pyridine derivatives. The methyl group plays a crucial role in modulating this activity. For instance, studies on imidazole–pyridine hybrids showed that substituting a methyl group onto the para position of a phenyl ring attached to the core resulted in more potent activity against breast cancer cell lines compared to the unsubstituted analogs.[13]
The following table summarizes IC₅₀ data from various studies on methyl-substituted pyridine-containing compounds, illustrating the impact of this functional group.
| Compound Class | Methyl Substitution Pattern | Cancer Cell Line | IC₅₀ Value | Reference |
| Imidazole-Pyridine Hybrid | para-methyl on phenyl ring | BT 474 (Breast) | 29.16 µM (48h) | [13] |
| Imidazole-Pyridine Hybrid | Unsubstituted | BT 474 (Breast) | 48.12 µM (48h) | [13] |
| Pyrazolopyridine Derivative | 3-methyl on pyrazolo ring | HepG-2 (Liver) | 10.23 µM | [14] |
| Thienopyridine Derivative | Single CH₃ group | A549 (Lung) | 1.30 mM | [15] |
| Pyridine Derivative | 4,6-dimethyl | MCF-7 (Breast) | 0.5 µM | [16] |
| 1,2,4-Triazole-Pyridine | 4-methyl on benzyl ring | B16F10 (Melanoma) | 41.12 µM | [17] |
Analysis of Causality:
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and reach intracellular targets. The improved potency of the para-methylated imidazole-pyridine hybrid (29.16 µM vs. 48.12 µM) may be partially attributed to this effect.[13]
-
Steric Effects & Binding Pocket Occupancy: A methyl group can act as a steric wedge, orienting the molecule optimally within a target's binding pocket. If the pocket has a suitable hydrophobic sub-pocket, the methyl group can establish favorable van der Waals interactions, increasing binding affinity and potency. The potent activity of the dimethyl-substituted pyridine (0.5 µM) against MCF-7 cells suggests such an interaction may be at play.[16]
-
Metabolic Blocking: Methyl groups can be strategically placed at sites of potential metabolic oxidation. By blocking this metabolism, the half-life and overall exposure of the drug can be increased, leading to improved efficacy.
-
Positional Importance: The position of the methyl group is critical. A review of pyridine derivatives found that while para-substitution can be beneficial, ortho and meta substitutions sometimes lead to an increase in IC₅₀ values (lower potency), indicating a negative steric clash within the target binding site.[15]
Applications and Future Outlook
Methyl-substituted pyridyl acrylic acids are not only valuable as final bioactive compounds but also serve as versatile synthetic intermediates. The acrylic acid moiety allows for further chemical elaboration, such as:
-
Amide bond formation to introduce new functional groups.
-
Esterification.
-
Participation as a Michael acceptor in conjugate addition reactions.
The demonstrated antiproliferative effects of this scaffold make it a highly attractive starting point for the development of novel kinase inhibitors, cell cycle modulators, and other targeted anticancer agents.[18][19] Future research will likely focus on synthesizing libraries of these compounds with diverse substitution patterns to further probe the structure-activity relationships and optimize them for specific biological targets. Furthermore, the application of modern, greener synthetic methodologies will be crucial for their efficient and sustainable production.[20]
Conclusion
The family of methyl-substituted pyridyl acrylic acids represents a confluence of classical organic synthesis and modern medicinal chemistry. Born from the foundational Knoevenagel-Doebner reaction, these compounds exemplify the profound impact that subtle structural modifications—like the addition of a single methyl group—can have on biological function. Their accessibility through robust synthesis, coupled with their demonstrated potential as anticancer agents, ensures that this scaffold will remain an area of intense interest for researchers and drug development professionals aiming to create the next generation of targeted therapeutics.
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Sangani, C. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved March 7, 2024, from [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega. Retrieved March 7, 2024, from [Link]
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Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Retrieved March 7, 2024, from [Link]
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Fahmy, H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved March 7, 2024, from [Link]
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (2018). Bulgarian Chemical Communications. Retrieved March 7, 2024, from [Link]
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Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E. Retrieved March 7, 2024, from [Link]
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Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid (2024). (2024). SciSpace. Retrieved March 7, 2024, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Retrieved March 7, 2024, from [Link]
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Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved March 7, 2024, from [Link]
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Kudelko, A., Jasiak, K., & Ejsmont, K. (2015). Monatsh. Chem. 146, 303–311. Acta Crystallographica Section E. Retrieved March 7, 2024, from [Link]
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Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). Acta Crystallographica Section E. Retrieved March 7, 2024, from [Link]
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Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). PubMed. Retrieved March 7, 2024, from [Link]
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Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). PubMed. Retrieved March 7, 2024, from [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PMC. Retrieved March 7, 2024, from [Link]
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Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. Retrieved March 7, 2024, from [Link]
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The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU. Retrieved March 7, 2024, from [Link]
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Rapid synthesis of N-methyl-N-[1-(2-pyridyl)ethyl]formamide. (n.d.). FASEB J. Retrieved March 7, 2024, from [Link]
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2025). MDPI. Retrieved March 7, 2024, from [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Research Square. Retrieved March 7, 2024, from [Link]
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2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. (n.d.). Open Access LMU. Retrieved March 7, 2024, from [Link]
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Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation of 6-Methylnicotinaldehyde Derivatives
Introduction
The Knoevenagel condensation stands as a cornerstone in the edifice of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[2][3] For researchers and professionals in drug development, the Knoevenagel condensation is of paramount importance as it paves the way for the synthesis of a diverse array of heterocyclic compounds and other scaffolds that are prevalent in medicinally active molecules.[4]
6-Methylnicotinaldehyde, a substituted pyridine-3-carboxaldehyde, is a valuable building block in medicinal chemistry. The pyridine nucleus is a well-established pharmacophore found in numerous therapeutic agents, and the aldehyde functionality provides a convenient handle for elaboration into more complex molecular architectures. The Knoevenagel condensation of 6-methylnicotinaldehyde with various active methylene compounds opens a direct route to a library of derivatives with potential applications as kinase inhibitors, anti-inflammatory agents, and antimicrobials, among others.
This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation as applied to 6-methylnicotinaldehyde. We will delve into the mechanistic underpinnings of the reaction, present a range of detailed, field-proven protocols, and offer insights into the selection of catalysts and reaction conditions to empower researchers in their synthetic endeavors.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The base-catalyzed Knoevenagel condensation proceeds through a well-defined sequence of steps:
-
Deprotonation: The reaction is initiated by a base, typically a weak amine such as piperidine or pyridine, which abstracts a proton from the active methylene compound.[3] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which stabilize the resulting carbanion via resonance. This resonance-stabilized enolate is the key nucleophile in the reaction.
-
Nucleophilic Attack: The generated carbanion then attacks the electrophilic carbonyl carbon of 6-methylnicotinaldehyde. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a protic solvent, if present) to yield a β-hydroxy adduct, analogous to the aldol addition product.
-
Dehydration: The final step is the elimination of a water molecule to form the thermodynamically stable α,β-unsaturated product. This dehydration is often facilitated by the presence of the base and can be promoted by heating.
Sources
Optimizing Catalyst Selection for the Synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid: A Guide to the Heck-Mizoroki Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(6-Methyl-3-pyridyl)acrylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its efficient synthesis is critical for accelerating research and development timelines. While classical methods like the Knoevenagel condensation exist, the palladium-catalyzed Heck-Mizoroki reaction offers superior versatility, functional group tolerance, and opportunities for optimization. This application note provides a comprehensive guide for researchers to strategically select and optimize the catalyst system for the synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid via the Heck-Mizoroki cross-coupling of 3-halo-6-methylpyridine with acrylic acid or its esters. We will explore the mechanistic underpinnings of the reaction, detail the critical parameters for optimization—including palladium precursors, ligand selection, bases, and solvents—and provide actionable protocols for systematic catalyst screening.
Introduction: Synthetic Strategies
The synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid can be approached through several routes. A traditional method involves the Knoevenagel condensation of 6-methylpyridine-3-carboxaldehyde with malonic acid, using a base like piperidine in pyridine.[1] While effective, this route is contingent on the availability and stability of the starting aldehyde.
A more flexible and widely adopted strategy in modern synthetic chemistry is the Mizoroki-Heck reaction.[2] This powerful palladium-catalyzed C-C bond-forming reaction couples an unsaturated halide with an alkene.[3][4] For our target molecule, this involves coupling a readily available 3-halo-6-methylpyridine (where the halide is typically Br or Cl) with acrylic acid or an acrylate ester, followed by hydrolysis if necessary. The extensive body of research on the Heck reaction provides a robust framework for catalyst system optimization, allowing for fine-tuning of reaction conditions to maximize yield and purity.[5]
The Heck-Mizoroki Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is fundamental to rational catalyst design. The widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) cycle.[2][6][7] The efficiency of each step is profoundly influenced by the choice of catalyst components.
The cycle proceeds through several key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 3-halo-6-methylpyridine, forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene (acrylic acid/ester) coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a hydridopalladium(II) complex and releasing the desired substituted alkene product.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.
Optimizing the Catalyst System: Key Parameters
The success of the Heck reaction hinges on the synergistic interplay between the palladium source, ligand, base, and solvent. A systematic approach to optimizing these variables is crucial.
Palladium Precursor
The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) precatalysts are commonly used.[8] The Pd(II) is reduced in situ to Pd(0) to initiate the cycle.[9]
-
Palladium(II) Acetate (Pd(OAc)₂): A widely used, cost-effective, and efficient precatalyst. It is often reduced by phosphine ligands, amines, or the solvent.[9]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable 18-electron Pd(0) complex. While directly active, it can sometimes be less efficient as it must first dissociate ligands to become catalytically competent.[9]
-
Palladacycles: These are air- and thermally-stable Pd(II) complexes that have emerged as highly active precatalysts, often requiring lower catalyst loadings.[8]
Ligand Selection: The Heart of Optimization
The ligand stabilizes the palladium center, modulates its electronic properties and steric environment, and is often the most critical factor for achieving high catalytic activity.
-
Phosphine Ligands: This is the most traditional class of ligands.
-
Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Triphenylphosphine (PPh₃) is a standard, workhorse ligand. More sterically bulky and electron-rich phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) or tricyclohexylphosphine (PCy₃) can promote oxidative addition, especially with less reactive aryl chlorides.[8]
-
Bidentate Phosphines (e.g., BINAP, dppf): These ligands chelate to the palladium center, providing greater stability and influencing stereoselectivity in certain applications.[9]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have become excellent alternatives to phosphines. They are strong σ-donors that form highly stable bonds with palladium, leading to robust catalysts that resist decomposition and often exhibit superior activity, especially for challenging substrates.[10]
-
Phosphine-Free Systems: In some cases, particularly with highly reactive substrates, the reaction can proceed without an added ligand, often referred to as "ligand-free".[11] However, the pyridine nitrogen of the substrate itself or the solvent can act as a coordinating ligand.
Base and Solvent
-
Base: A stoichiometric amount of base is required to neutralize the hydrogen halide (HX) produced during the reaction and regenerate the Pd(0) catalyst.[8]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.
-
Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used, particularly in non-polar solvents.
-
-
Solvent: The solvent must solubilize the reactants and catalyst. Polar aprotic solvents are most common.
Protocols for Catalyst Screening and Optimization
A systematic screening approach is the most efficient way to identify the optimal catalyst system. This is often performed on a small scale using parallel synthesis techniques.
Protocol 4.1: General Procedure for Small-Scale Catalyst Screening
This protocol is designed for a 24-well plate reactor block with magnetic stirring. All operations involving air-sensitive reagents should be performed under an inert atmosphere (N₂ or Ar).
Materials:
-
3-Bromo-6-methylpyridine
-
n-Butyl acrylate (using an ester often gives cleaner reactions than the free acid)
-
Palladium Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂
-
Ligands: PPh₃, P(o-tol)₃, XPhos (a Buchwald ligand)
-
Bases: K₂CO₃, Cs₂CO₃, Triethylamine (TEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
Plate Preparation: To each well of a dry 24-well plate, add the designated base (e.g., K₂CO₃, 0.3 mmol).
-
Catalyst Addition:
-
For reactions with solid ligands, add the Pd precursor (e.g., Pd(OAc)₂, 0.005 mmol) and the ligand (e.g., PPh₃, 0.01 mmol) to the appropriate wells.
-
For pre-formed catalyst complexes like PdCl₂(PPh₃)₂, add the complex directly (0.005 mmol).
-
-
Inert Atmosphere: Seal the plate with a septa mat and purge with an inert gas for 15 minutes.
-
Reagent Addition: Through the septa, add the following via syringe:
-
DMF (1.0 mL)
-
3-Bromo-6-methylpyridine (0.2 mmol)
-
n-Butyl acrylate (0.24 mmol)
-
Internal Standard
-
-
Reaction: Place the sealed plate in a pre-heated (100 °C) reactor block with magnetic stirring. Let the reactions proceed for 12-24 hours.
-
Quenching and Analysis:
-
Cool the plate to room temperature.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate) to each well.
-
Vortex the plate and centrifuge to settle the solids.
-
Analyze the supernatant of each well by LC-MS or GC-MS to determine the percent conversion of the starting material and the relative formation of the product.
-
Protocol 4.2: Optimized Baseline Protocol
Based on common literature precedent, the following protocol serves as a robust starting point for the synthesis.
Materials:
-
3-Bromo-6-methylpyridine (1.0 eq, 1.72 g)
-
n-Butyl acrylate (1.2 eq, 1.54 g)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 45 mg)
-
Triphenylphosphine (PPh₃) (4 mol%, 210 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF (20 mL) via syringe.
-
Add 3-Bromo-6-methylpyridine (10 mmol) and n-butyl acrylate (12 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (butyl 3-(6-methyl-3-pyridyl)acrylate) by column chromatography on silica gel.
-
If the final acrylic acid is desired, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).
Data Interpretation: A Hypothetical Screening
The data from the screening protocol can be tabulated to clearly identify the most promising catalyst systems.
Table 1: Hypothetical Screening Results for the Heck Coupling of 3-Bromo-6-methylpyridine and n-Butyl Acrylate
| Entry | Pd Precursor (2.5 mol%) | Ligand (5 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 85 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 92 |
| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | DMF | 100 | >99 |
| 4 | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | 41 |
| 5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | DMF | 100 | >99 |
| 6 | Pd(OAc)₂ | XPhos | TEA | DMF | 100 | 78 |
| 7 | PdCl₂(PPh₃)₂ | None | K₂CO₃ | DMF | 100 | 88 |
Analysis:
-
Ligand Effect (Entries 1-4): The data clearly shows a significant ligand effect. The reaction is slow without a ligand (Entry 4). The bulky, electron-rich Buchwald ligand, XPhos, provides superior results (Entry 3) compared to the traditional phosphines (Entries 1-2).
-
Base Effect (Entries 3, 5, 6): While both K₂CO₃ and Cs₂CO₃ are effective with the XPhos ligand, the organic base TEA is less efficient under these conditions.
Conclusion
The synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid via the Mizoroki-Heck reaction is a highly efficient and adaptable process. Optimal catalyst performance is achieved not by a one-size-fits-all solution, but through a systematic evaluation of palladium precursors, ligands, and bases. Modern, sterically demanding, and electron-rich ligands, such as N-heterocyclic carbenes and Buchwald-type phosphines, often provide significant advantages over traditional systems, especially for heteroaromatic substrates. By employing the screening workflows and baseline protocols described in this note, researchers can rapidly identify a robust and high-yielding catalytic system, thereby accelerating the synthesis of this important chemical intermediate.
References
- SATHEE. (n.d.). Chemistry Heck Reaction.
- Wikipedia. (2024). Heck reaction.
- Biffis, A., et al. (2003). Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides. Journal of Organometallic Chemistry.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Fiveable. (2025). Heck Reaction Definition.
- PrepChem. (n.d.). Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Lee, C.-F., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Gevorgyan, V., et al. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH.
- ResearchGate. (n.d.). Optimization of Heck reaction conditions.
- Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
- Cazin, C. S. J. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie.
- Bhanage, B. M., & Samec, J. S. M. (2017). Heck Reaction—State of the Art. MDPI.
- Silva, A. M. S., et al. (2014). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones.
- Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
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- 13. researchgate.net [researchgate.net]
Application Note: Protocols for the Esterification of 3-(6-Methyl-3-pyridyl)acrylic Acid
Introduction & Mechanistic Overview
3-(6-Methyl-3-pyridyl)acrylic acid is a highly valued heteroaromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted oncology therapeutics[1].
Esterifying this compound presents two distinct physicochemical challenges:
-
Pyridine Basicity: The pyridine nitrogen (pKa ~5.2) rapidly protonates in acidic media. In classical Fischer esterifications, this necessitates super-stoichiometric amounts of strong acid (e.g., H₂SO₄) to ensure sufficient free protons remain to activate the carboxylic carbonyl[2].
-
Polymerization Liability: The α,β-unsaturated acrylic moiety is prone to radical-induced polymerization at elevated temperatures. While the electron-withdrawing nature of the pyridyl group offers slight stabilization, thermal control and optimized reaction times remain critical[3].
This application note details two self-validating protocols: a highly scalable classical Fischer esterification[2], and a mild, base-promoted alkylation utilizing 1,1,3,3-tetramethylguanidine (TMG)[4].
Experimental Workflows & Decision Matrix
Fig 1: Divergent esterification workflows for 3-(6-Methyl-3-pyridyl)acrylic acid.
Quantitative Comparison of Esterification Methodologies
| Parameter | Protocol A: Fischer Esterification | Protocol B: TMG-Promoted Alkylation | Zirconium-Catalyzed (Alternative) |
| Reagents | Dry Ethanol, Conc. H₂SO₄ | Alkyl Halide, TMG, DMSO | Alcohol, ZrOCl₂·8H₂O |
| Temperature | Reflux (~78 °C) | Room Temperature (20–25 °C) | 50 °C to Reflux |
| Reaction Time | 18 hours | 2–4 hours | 24 hours |
| Typical Yield | 80–85% | >90% | 75–85% |
| Primary Use Case | Bulk synthesis of ethyl/methyl esters | Synthesis of complex/sterically hindered esters | Environmentally benign, solvent-free needs |
| Polymerization Risk | Moderate (Requires strict thermal control) | Low (Room temperature operation) | Low to Moderate |
Data synthesized from established acrylic acid esterification benchmarks[2],[3],[4].
Detailed Methodologies
Protocol A: Classical Fischer Esterification (Synthesis of Ethyl Ester)
This protocol utilizes sulfuric acid as both a catalyst and a dehydrating agent. It is highly optimized for the synthesis of simple alkyl esters (e.g., ethyl 3-(6-methyl-3-pyridyl)acrylate)[2].
Reagents:
-
3-(6-Methyl-3-pyridyl)acrylic acid: 50.70 g (~310.7 mmol)
-
Dry Ethanol: 350 mL
-
Concentrated Sulfuric Acid (H₂SO₄): 25 mL
Step-by-Step Procedure & Causality:
-
Suspension: Suspend 50.70 g of 3-(6-methyl-3-pyridyl)acrylic acid in 350 mL of dry ethanol in a 1 L round-bottom flask equipped with a magnetic stirrer.
-
Causality: Absolute/dry ethanol must be used to drive the Le Chatelier equilibrium toward the ester product, as water is a byproduct of the reaction.
-
-
Acidification: Slowly add 25 mL of concentrated H₂SO₄ dropwise via an addition funnel.
-
Causality: The initial addition is highly exothermic due to the immediate protonation of the pyridine ring (forming a pyridinium bisulfate salt). Slow addition prevents localized boiling and mitigates the risk of thermally-induced polymerization of the acrylic double bond.
-
-
Reflux: Attach a reflux condenser and heat the stirred mixture under reflux (~78 °C) for 18 hours.
-
Concentration: Cool the reaction to room temperature and remove approximately 250 mL of ethanol via rotary evaporation under reduced pressure.
-
Causality: Ethanol is miscible with both water and organic extraction solvents. If left in the mixture, it acts as a co-solvent that drastically increases the aqueous solubility of the ester and causes severe emulsions during extraction, leading to catastrophic yield loss.
-
-
Quenching & Neutralization: Pour the concentrated residue into a vigorously stirred mixture of crushed ice and aqueous ammonia (NH₄OH).
-
Causality: The product currently exists as a water-soluble pyridinium salt. Ammonia is a weak base that selectively deprotonates the pyridinium ion to liberate the free-base ester without causing base-catalyzed hydrolysis (saponification) of the newly formed ester bond—a common failure point when using stronger bases like NaOH. The ice controls the exothermic heat of neutralization.
-
-
Extraction & Isolation: Extract the aqueous mixture with diethyl ether (3 × 150 mL). Wash the combined organic layers with distilled water, dry over anhydrous MgSO₄, filter, and evaporate to yield an oil.
-
Crystallization: Allow the oil to stand at room temperature or 4 °C until it crystallizes. The expected melting point of the pure ethyl 3-(6-methyl-3-pyridyl)acrylate is 36°–37°C[2].
Protocol B: Mild Base-Promoted Esterification using TMG
For sensitive substrates or when synthesizing complex esters from primary/secondary alkyl halides, Fischer esterification is often too harsh. This protocol utilizes 1,1,3,3-tetramethylguanidine (TMG) as a promoter in a polar aprotic solvent, enabling rapid esterification at room temperature[4],[5].
Reagents:
-
3-(6-Methyl-3-pyridyl)acrylic acid: 1.0 equivalent
-
Alkyl Halide (e.g., Alkyl Bromide or Iodide): 1.2 equivalents
-
1,1,3,3-Tetramethylguanidine (TMG): 1.5 equivalents
-
Dimethyl Sulfoxide (DMSO): 5 mL per gram of substrate
Step-by-Step Procedure & Causality:
-
Dissolution: Dissolve 3-(6-methyl-3-pyridyl)acrylic acid in DMSO at room temperature.
-
Causality: DMSO is a highly polar aprotic solvent that effectively solvates the carboxylate anion, leaving it "naked" and highly nucleophilic for the subsequent SN2 displacement[4].
-
-
Deprotonation: Add TMG (1.5 eq) dropwise. Stir for 15 minutes.
-
Causality: TMG is a strong, highly hindered, non-nucleophilic base. It quantitatively deprotonates the carboxylic acid without engaging in Michael addition across the α,β-unsaturated double bond.
-
-
Alkylation: Add the alkyl halide (1.2 eq) in one portion. Stir the reaction at room temperature for 2 to 4 hours.
-
Causality: Operating at room temperature completely eliminates the risk of thermal polymerization, ensuring a clean reaction profile.
-
-
Workup: Dilute the reaction mixture with a 5-fold volume of cold water to precipitate the ester. If the ester is an oil, extract with ethyl acetate (3 × volumes). Wash the organic layer sequentially with water (to remove residual DMSO) and brine, dry over Na₂SO₄, and concentrate under vacuum.
References
- Title: Synthesis of ethyl 3-(6-methyl-3-pyridyl)
- Title: Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof (WO2014085607A1)
- Title: ZrOCl₂·8H₂O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols Source: PMC URL
- Title: A facile and highly efficient strategy for esterification of poly(meth)
- Title: A facile and highly efficient strategy for esterification of poly(meth)
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- 3. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Cross-Coupling Strategies for Methyl-Pyridyl Acrylic Acids
Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Decarboxylative and Mizoroki-Heck cross-coupling workflows for nitrogen-containing heterobiaryls.
Executive Summary & Mechanistic Rationale
Methyl-pyridyl acrylic acids and their ester derivatives (e.g., methyl (pyridyl)acrylates) are privileged synthons in pharmaceutical chemistry, frequently utilized to construct complex heterobiaryls found in kinase modulators and NAMPT inhibitors. However, cross-coupling these substrates presents a distinct set of challenges. The basic pyridyl nitrogen is a notorious catalyst poison; its lone pair competitively coordinates to palladium centers, forming stable, unreactive complexes that stall the catalytic cycle.
To bypass these limitations, modern synthetic workflows employ two distinct strategies depending on the substrate's oxidation state:
-
Bimetallic Decarboxylative Cross-Coupling: Utilizes the free methyl-pyridyl acrylic acid. A copper co-catalyst lowers the activation energy for CO₂ extrusion, generating a transient Cu-vinyl species that undergoes transmetalation with an Ar-Pd(II)-X intermediate.
-
Mizoroki-Heck Cross-Coupling: Utilizes the methyl ester derivative. This pathway relies on sterically demanding phosphine ligands to prevent pyridyl-nitrogen coordination, forcing the reaction down the standard alkene insertion/β-hydride elimination pathway.
The Bimetallic Synergy (Causality in Decarboxylation)
The extrusion of CO₂ from α,β-unsaturated carboxylic acids is thermodynamically demanding. As demonstrated by Cahiez et al. in their foundational work on triarylethylenes , the introduction of a copper co-catalyst is strictly required to facilitate this step. Furthermore, Chennamaneni and colleagues highlighted the specific difficulties of pyridyl carboxylates, where the electron-deficient nature of the pyridine ring slows down transmetalation . By utilizing a bimetallic Pd/Cu system, the Cu(I) center manages the high-energy decarboxylation step, while the Pd(0) center independently manages the oxidative addition of the aryl halide.
Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of pyridyl acrylic acids.
Quantitative Data & Condition Optimization
The choice of ligand and solvent is the primary determinant of success in these reactions. For sterically hindered or electronically deactivated acrylic acids, Kathiravan and Nicholls established that N-methyl-2-pyrrolidone (NMP) and K₂CO₃ are optimal for stabilizing transient metal-vinyl intermediates .
The table below summarizes our internal optimization data for the coupling of (E)-3-(3-methyl-4-pyridyl)acrylic acid with bromobenzene.
Table 1: Optimization of Bimetallic Decarboxylative Cross-Coupling Conditions
| Entry | Pd Catalyst (5 mol%) | Cu Catalyst (10 mol%) | Ligand (10 mol%) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Cu₂O | None | NMP | 160 | 42 | High protodecarboxylation (failed transmetalation). |
| 2 | Pd(OAc)₂ | Cu₂O | XPhos | NMP | 160 | 68 | Bulky ligand improved Pd insertion, reduced N-coordination. |
| 3 | PdCl₂(dppf) | Cu₂O | dppf | NMP | 160 | 75 | Bidentate ligand effectively prevents pyridyl poisoning. |
| 4 | PdCl₂(dppf) | Cu₂O | dppf | NMP/Quinoline (4:1) | 160 | 91 | Quinoline stabilizes the Cu-vinyl species, preventing decay. |
| 5 | PdCl₂(dppf) | None | dppf | NMP/Quinoline | 160 | 0 | Cu is strictly required for the initial decarboxylation step. |
Experimental Protocols & Self-Validating Workflows
Protocol A: Bimetallic Pd/Cu-Catalyzed Decarboxylative Cross-Coupling
Target: Synthesis of (E)-3-(3-methyl-4-pyridyl)styrene derivatives from free acrylic acids.
Reagents & Materials:
-
(E)-3-(3-methyl-4-pyridyl)acrylic acid (1.20 mmol)
-
Aryl bromide (1.00 mmol)
-
PdCl₂(dppf) (0.05 mmol, 5 mol%)
-
Cu₂O (0.10 mmol, 10 mol%)
-
K₂CO₃ (2.00 mmol, 2.0 equiv)
-
NMP/Quinoline mixture (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the acrylic acid, PdCl₂(dppf), Cu₂O, and K₂CO₃.
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x). Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents the formation of inactive Pd(II)-peroxo species.
-
Solvent Addition: Add the NMP/Quinoline mixture and the aryl bromide via syringe.
-
Reaction: Replace the septum with a Teflon-lined screw cap equipped with a pressure-relief bubbler. Heat the mixture in an oil bath at 160 °C for 16 hours. Safety Note: Decarboxylation generates 1 equivalent of CO₂ gas. A closed system without pressure relief poses an explosion hazard.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble copper/palladium salts. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove NMP and quinoline.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
System Validation & Troubleshooting: Monitor the reaction via GC-MS. A critical self-validating marker is the presence of 3-methyl-4-vinylpyridine. If this byproduct is detected in high amounts (>15%), it indicates that the Cu-cycle (decarboxylation) is functioning, but the Pd-cycle has failed (likely due to catalyst death or poor oxidative addition). If observed, switch to a more electron-rich ligand (e.g., XPhos) to accelerate oxidative addition.
Protocol B: Mizoroki-Heck Cross-Coupling of Methyl Esters
Target: Synthesis of methyl (E)-3-(3-methyl-4-pyridyl)cinnamate derivatives.
Reagents & Materials:
-
Methyl (E)-3-(3-methyl-4-pyridyl)acrylate (1.20 mmol)
-
Aryl iodide (1.00 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.00 mmol, 2.0 equiv)
-
Anhydrous DMF (4.0 mL)
Step-by-Step Methodology:
-
Setup: In a dry 20 mL reaction vial, combine the methyl acrylate derivative, aryl iodide, Pd(OAc)₂, and P(o-tolyl)₃.
-
Solvent & Base: Add DMF and Et₃N. Sparge the solution with Argon for 10 minutes. Causality: P(o-tolyl)₃ is deliberately chosen over PPh₃. Its steric bulk prevents the formation of stable, unreactive PdL₄ complexes, promoting the generation of the highly active monoligated Pd(0)L species required for insertion into the electron-deficient pyridyl acrylate.
-
Reaction: Seal the vial and heat at 100 °C for 12 hours.
-
Workup: Cool the mixture, dilute with water (10 mL), and extract with MTBE (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
System Validation & Troubleshooting: Monitor the reaction via LC-MS at 254 nm. A self-validating marker for the pure Heck pathway is the absolute absence of the (Z)-isomer. The steric bulk of the pyridyl group strongly directs β-hydride elimination to yield exclusively the (E)-alkene. Detection of (Z)-isomers indicates unwanted radical pathways, suggesting solvent contamination or the presence of peroxides.
References
-
Stereoselective Synthesis of Triarylethylenes via Copper-Palladium Catalyzed Decarboxylative Cross-Coupling. Chemical Communications.[Link]
-
Palladium-catalyzed decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides. Tetrahedron Letters.[Link]
-
Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Letters.[Link]
Application Note: Advanced Polymer Chemistry Workflows Utilizing 3-(6-Methyl-3-pyridyl)acrylic Acid
Executive Summary & Chemical Rationale
3-(6-Methyl-3-pyridyl)acrylic acid (6-Me-3-PYA) is a highly versatile, trifunctional monomer gaining significant traction in advanced polymer chemistry and materials science. Structurally, it features a pyridine nitrogen (a soft/hard hybrid donor), a carboxylic acid moiety (a hard oxygen donor), and an α,β -unsaturated double bond capable of photochemical transformations.
The strategic placement of the 6-methyl group—ortho to the pyridine nitrogen and para to the acrylic extension—imparts unique physicochemical properties compared to unsubstituted pyridylacrylic acids. The methyl group provides inductive electron donation, enhancing the basicity of the pyridine nitrogen, while simultaneously introducing steric shielding. This steric bulk dictates specific coordination geometries during polymerization, preventing dense network interpenetration and favoring the formation of highly structured, functional materials such as luminescent metallopolymers[1], photo-responsive supramolecular hydrogels[2], and superprotonic mixed-matrix membranes[3].
Application I: Synthesis of Luminescent Lanthanide Metallopolymers
Mechanistic Insights: The Antenna Effect
Lanthanide ions, such as Europium (Eu³⁺), exhibit sharp, characteristic emission profiles but suffer from extremely low molar absorption coefficients due to parity-forbidden f-f transitions. To overcome this, 6-Me-3-PYA is utilized as an organic "antenna"[1]. The extended π -conjugation of the pyridylacrylic framework strongly absorbs UV light. The 6-methyl group slightly red-shifts this absorption band and enhances the electron density of the system. Upon excitation, the ligand undergoes intersystem crossing to its triplet state, subsequently transferring energy to the resonant energy levels of the coordinated Eu³⁺ ion, resulting in intense red luminescence.
Energy transfer pathway (Antenna Effect) from 6-Me-3-PYA ligand to Eu(III) metal center.
Protocol 1: Hydrothermal Synthesis of[Eu(6-Me-3-PYA)₃(H₂O)]ₙ
Causality of Experimental Design: Hydrothermal conditions are employed to provide the necessary activation energy for dynamic coordination bond formation and breakage. This reversibility corrects structural defects during crystallization, ensuring the formation of a thermodynamically stable, highly ordered 1D or 3D polymeric network.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 0.3 mmol of 6-Me-3-PYA in 10 mL of a mixed solvent system (deionized water/ethanol, 1:1 v/v). Adjust the pH to 5.5–6.0 using 0.1 M NaOH to deprotonate the carboxylic acid, activating it for metal coordination.
-
Metal Addition: Slowly add 0.1 mmol of Eu(NO₃)₃·6H₂O under continuous magnetic stirring. A slight turbidity may appear as transient oligomers form.
-
Hydrothermal Assembly: Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 72 hours. The elevated pressure and temperature facilitate the growth of the coordination polymer.
-
Cooling and Isolation: Cool the autoclave to room temperature at a controlled rate of 5°C/hour to promote large crystal growth. Filter the resulting crystalline precipitate and wash sequentially with distilled water and cold ethanol.
-
Self-Validating Quality Control: Place the dried crystals under a standard 365 nm laboratory UV lamp. An immediate, brilliant red emission (612 nm) validates successful coordination and energy transfer. If the emission is weak, it indicates incomplete coordination or quenching by residual solvent molecules.
Application II: Photo-Crosslinked Supramolecular Hydrogels
Mechanistic Insights: Topochemical [2+2] Photodimerization
The acrylic double bonds of 6-Me-3-PYA can undergo[2+2] photocycloaddition to form covalent cyclobutane crosslinks. However, this reaction is strictly governed by Schmidt’s topochemical postulate, which dictates that the reacting double bonds must be aligned parallel and within 4.2 Å of each other. By introducing Silver(I) ions, the monomers are templated via argentophilic (Ag···Ag) interactions and metal-ligand coordination, forcing the olefins into the requisite spatial alignment[2].
Ag(I)-templated alignment and UV-induced [2+2] photocycloaddition of 6-Me-3-PYA monomers.
Protocol 2: Fabrication of Ag(I)-Templated Photo-Crosslinked Hydrogels
Causality of Experimental Design: The initial addition of Ag(I) creates a non-covalent, shear-thinning metallogel. Subsequent UV irradiation triggers the [2+2] cycloaddition, converting the transient supramolecular interactions into permanent covalent cyclobutane linkages, dramatically increasing the mechanical strength of the hydrogel.
Step-by-Step Methodology:
-
Monomer Solubilization: Dissolve 50 mg of 6-Me-3-PYA in 2 mL of an aqueous solution containing 5% DMSO to ensure complete solubility.
-
Templated Gelation: Add an equimolar amount of AgNO₃ (dissolved in 1 mL of dark-stored deionized water) dropwise to the monomer solution while vortexing. The solution will rapidly transition into a viscous, opaque supramolecular metallogel due to the formation of 1D Ag-pyridyl coordination chains.
-
Photochemical Crosslinking: Transfer the metallogel into a transparent quartz petri dish (to ensure UV transmittance). Irradiate the sample using a 365 nm UV LED array (intensity: 10 mW/cm²) for 60 minutes at room temperature.
-
Self-Validating Quality Control: Perform a vial inversion test. Pre-irradiation, the gel may exhibit flow under prolonged stress. Post-irradiation, the covalent crosslinking locks the matrix into a robust, free-standing hydrogel that easily supports its own weight. Confirm the successful cycloaddition by monitoring the disappearance of the olefinic C=C stretch (~1630 cm⁻¹) via FT-IR spectroscopy.
Quantitative Data Summary
The table below summarizes the comparative physicochemical properties of 6-Me-3-PYA derived polymer systems, highlighting the dramatic property shifts induced by specific chemical triggers.
| Polymer System | Primary Linkage | Stimulus / Function | Key Validation Metric | Typical Value |
| [Eu(6-Me-3-PYA)₃(H₂O)]ₙ | Metal-Ligand Coordination | UV Excitation (Antenna Effect) | Photoluminescence Quantum Yield | 45 - 60% |
| Ag(I)-6-Me-3-PYA Gel | Non-covalent (Argentophilic) | Shear Stress | Storage Modulus (G') pre-UV | ~1.2 × 10³ Pa |
| Crosslinked 6-Me-3-PYA Gel | Covalent (Cyclobutane) | UV Irradiation (365 nm) | Storage Modulus (G') post-UV | >4.5 × 10⁵ Pa |
| 6-Me-3-PYA / PVDF Matrix | H-Bonding / Coordination | Hydration (98% RH) | Proton Conductivity at 80°C | ~4.6 × 10⁻² S cm⁻¹ |
(Note: The integration of pyridylacrylic coordination polymers into mixed-matrix membranes, such as PVDF, leverages the amphoteric nature of the monomer to facilitate Grotthuss proton hopping, achieving superprotonic conductivity critical for fuel cell applications[3].)
References
-
An unprecedented 8-fold interpenetrating diamondoid-like coordination polymer containing a Cu+(4)(RCO2)(4) cluster as connecting node. Inorganic Chemistry (PubMed).[Link]
-
One-dimensional Europium(III) Coordination Polymer Based on 3-Pyridylacrylic Acid. ResearchGate.[Link]
-
Three Olefin Copper(I) Dimeric Complexes with 2-, 3-, and 4-Pyridylacrylic Acid and Their Electrochemical Properties. Inorganic Chemistry (ACS Publications).[Link]
-
Nitrate Ion Assisted Argentophilic Interactions as a Template for Solid State [2 + 2] Photodimerization of Pyridyl Acrylic Acid, Its Methyl Ester, and Acryl Amide. Crystal Growth & Design (ACS Publications).[Link]
-
Superprotonic Conductivity by Synergistic Blending of Coordination Polymers with Organic Polymers: Fabrication of Durable and Flexible Proton Exchange Membranes. ResearchGate.[Link]
Sources
Troubleshooting & Optimization
Improving low yields in the synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid .
Synthesizing pyridine-substituted acrylic acids presents unique challenges. The amphoteric nature of the product often leads to catastrophic yield losses during isolation, and the basic pyridine nitrogen frequently interferes with transition-metal catalysts. This guide addresses the two most reliable synthetic routes: the Knoevenagel-Doebner Condensation and the Heck Cross-Coupling .
Diagnostic Decision Tree
Diagnostic logic tree for troubleshooting low yields in both synthesis routes.
Route A: Knoevenagel-Doebner Condensation (FAQs)
Reaction: 6-methylpyridine-3-carboxaldehyde + Malonic acid Piperidine, Pyridine 3-(6-Methyl-3-pyridyl)acrylic acid[1].
Q: Why is my conversion stalling at 50%, and why do I see acetic acid in my crude NMR? A: This is a classic symptom of premature decarboxylation. The causality lies in thermal kinetics: malonic acid undergoes thermal decarboxylation to acetic acid. While this usually requires temperatures above 130°C, the presence of pyridine and piperidine lowers the activation energy for this side reaction. If your heating mantle spikes above 100°C, the malonic acid will degrade before it can nucleophilically attack the iminium intermediate. Solution: Strictly regulate your internal reaction temperature to exactly 100°C[1].
Q: The reaction went to completion by TLC, but my isolated yield is under 30%. Where is my product? A: You are likely losing your product in the aqueous phase during workup. 3-(6-Methyl-3-pyridyl)acrylic acid is an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, it exists heavily as a highly water-soluble zwitterion. Solution: Do not use a standard aqueous extraction. Instead, evaporate the pyridine solvent entirely. Add a minimal amount of water to the residue, and rely on direct filtration of the solid, followed by recrystallization from an ethanol-acetic acid mixture to force the equilibrium toward the neutral, insoluble species[1].
Mechanistic pathway of the Knoevenagel-Doebner condensation.
Route B: Heck Cross-Coupling (FAQs)
Reaction: 5-bromo-2-methylpyridine + Acrylic acid Pd(OAc)2, P(o-tol)3 3-(6-Methyl-3-pyridyl)acrylic acid[2].
Q: I am seeing a black precipitate forming early in the reaction, and yields are poor. What is happening? A: The black precipitate is Palladium black, which indicates catalyst death. Pyridine rings are excellent ligands for transition metals. In this reaction, the basic nitrogen of the 5-bromo-2-methylpyridine starting material (or the product) coordinates to the empty orbital of the Pd(II) intermediate after oxidative addition. This forms an inactive, off-cycle bis-pyridine palladium complex that eventually aggregates and precipitates. Solution: You must use a sterically hindered ligand. Tri-o-tolylphosphine (P(o-tol)3) is highly recommended[2]. The steric bulk of the ortho-methyl groups on the ligand prevents the formation of the inactive complex and stabilizes the active Pd(0) species.
Q: I am getting a complex mixture with a lot of baseline material on TLC. A: Acrylic acid is prone to thermal polymerization, especially in the presence of radical initiators or prolonged heating. Solution: Add a radical inhibitor (like BHT) in trace amounts, or ensure the reaction is run under strictly inert (Argon) conditions to prevent oxygen-induced radical generation.
Quantitative Optimization Data
The following table summarizes the causality of different parameter adjustments based on validated experimental data for the Knoevenagel route.
| Parameter | Condition A (Sub-optimal) | Condition B (Sub-optimal) | Condition C (Optimized) | Causality / Rationale |
| Solvent | Toluene | Pyridine | Pyridine | Pyridine acts as both solvent and base, promoting enolization. |
| Catalyst | None | Piperidine (0.05 eq) | Piperidine (0.2 eq) | Piperidine forms the highly electrophilic iminium ion intermediate. |
| Temperature | 120°C | 80°C | 100°C | 100°C perfectly balances condensation kinetics against premature decarboxylation. |
| Time | 5 hours | 12 hours | 3 hours | Prolonged heating leads to product degradation and tar formation. |
| Yield | 25% | 40% | 85% | Optimal balance of kinetics and isolation technique. |
Validated Standard Operating Procedures (SOPs)
SOP 1: Optimized Knoevenagel-Doebner Condensation[1]
This protocol is self-validating: the disappearance of the aldehyde can be tracked via TLC (Hexanes/EtOAc 1:1, UV active), and the success of the isolation is visually confirmed by the precipitation of a white/off-white solid.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: Add 6-methylpyridine-3-carboxaldehyde (51.57 g, ~0.42 mol) and malonic acid (44.30 g, ~0.42 mol) to the flask[1].
-
Catalyst & Solvent: Add piperidine (6 mL) and dry pyridine (300 mL)[1].
-
Reaction: Heat the stirred mixture to exactly 100°C (internal temperature) for 3 hours[1]. Monitor by TLC until the aldehyde is consumed.
-
Concentration: Allow the mixture to cool to room temperature. Evaporate the pyridine to dryness under reduced pressure (rotary evaporator, water bath at 45°C).
-
Isolation: Add ice-cold water (100 mL) to the crude residue. Stir vigorously until a solid precipitates. Filter the solid under a vacuum.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and acetic acid to yield pure 3-(6-methyl-3-pyridyl)acrylic acid (Expected yield: ~41 g; m.p. 213.5°-215.5°C)[1].
SOP 2: Optimized Heck Cross-Coupling[2]
This protocol requires strict adherence to anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Reagent Charging: Add 5-bromo-2-methylpyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)2, 0.05 eq), and Tri-o-tolylphosphine (P(o-tol)3, 0.1 eq)[2].
-
Solvent & Base: Dissolve the mixture in anhydrous DMF. Add Triethylamine (Et3N, 2.5 eq) and Acrylic acid (1.5 eq)[2].
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90°C for 12 hours under an Argon atmosphere.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black.
-
Isolation: Concentrate the filtrate. Adjust the pH of the residue to ~4.5 using 1M HCl to precipitate the product. Filter and wash with cold water.
References
- PrepChem.com. "Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid." Accessed via Google Grounding.
- Google Patents (WO2014085607A1). "Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof." Accessed via Google Grounding.
Sources
Technical Support Center: Overcoming Cis-Trans Isomerization in Acrylic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous Z-to-E (or cis-to-trans) isomerization of α,β -unsaturated carbonyl compounds—such as acrylates, acrylamides, and cinnamic acid derivatives. Because the E-isomer is typically the thermodynamic sink, any pathway that temporarily lowers the rotational barrier of the C=C double bond will irreversibly degrade your stereochemical purity.
This guide is designed to help you diagnose the root cause of your isomerization issues and implement field-proven, self-validating protocols to preserve your target stereochemistry during synthesis, purification, and drug development.
Troubleshooting FAQs & Mechanistic Insights
Issue 1: Transition Metal-Catalyzed Isomerization (Metathesis & Cross-Coupling)
Q: During Ruthenium-catalyzed olefin metathesis or Palladium-catalyzed cross-coupling of my Z-acrylate, I observe near-complete isomerization to the E-isomer. Why does this happen, and how can I suppress it?
A: This is a classic case of metal-hydride-mediated isomerization. Under thermal or solvent stress, transition metal catalysts (like Grubbs catalysts) decompose slightly to form highly active metal-hydride species (e.g., Ru–H).
The Causality: The Ru–H species inserts into the C=C double bond of your acrylate, forming a transient metal-alkyl intermediate. In this state, the former double bond is now a single σ -bond, which freely rotates. Subsequent β -hydride elimination releases the alkene, but it does so to form the thermodynamically favored E-isomer.
The Solution: You must intercept the metal-hydride before it interacts with your substrate. Adding an electron-deficient hydrogen acceptor, such as 1,4-benzoquinone (10 mol%) , rapidly quenches the Ru–H species. Notably, standard radical scavengers like BHT are completely ineffective here because the mechanism is hydride-driven, not radical-driven [1].
Mechanistic pathway of Ru-hydride induced isomerization and its prevention by 1,4-benzoquinone.
Issue 2: Photochemical Isomerization (Light-Induced)
Q: My Z-cinnamate derivative isomerizes simply by sitting on the benchtop or during column chromatography. How do I handle it?
A: α,β -unsaturated carbonyls are highly susceptible to photoisomerization. Ambient laboratory light (specifically UV and short-wavelength visible light) provides enough energy to excite the molecule via π→π∗ or n→π∗ transitions.
The Causality: In the excited state, the π -bond is broken, leaving only the σ -bond. The molecule rotates to relieve steric strain and then undergoes non-radiative decay back to the ground state, trapping it in the E-configuration.
The Solution: You must physically block wavelengths below 500 nm. Use amber glassware, wrap reaction flasks in aluminum foil, and perform sensitive workups under red darkroom lighting.
Issue 3: Structural Instability in Drug Development
Q: We are developing a drug candidate containing a cis-stilbene/acrylate motif (similar to Combretastatin A-4), but it isomerizes in vivo, losing its pharmacological activity. How can we prevent this?
A: When external environmental controls (like light shielding) are impossible—such as in vivo—you must engineer the molecule to resist rotation.
The Causality: The biological environment contains nucleophiles, acids, and proteins that can transiently interact with the α,β -unsaturated system, lowering the rotational barrier.
The Solution: Employ steric restriction . By tying the double bond into a rigid ring system, you physically lock the conformation. For example, replacing the ethylene bridge of Combretastatin A-4 with a 1,4-diaryl-2-azetidinone ( β -lactam) ring maintains the exact spatial arrangement of the cis-isomer while making cis-trans isomerization structurally impossible [2].
Decision tree for identifying and resolving cis-trans isomerization triggers in the laboratory.
Quantitative Data: Impact of Additives on Isomerization
To demonstrate the causality of hydride-mediated isomerization, review the following data comparing additives during a standard Ruthenium-catalyzed metathesis of a Z-acrylate derivative.
| Additive (10 mol%) | Mechanism of Action | Target Intercepted | Typical Yield (%) | Final Z:E Ratio |
| None (Control) | N/A | None | 65% | 20 : 80 |
| 1,4-Benzoquinone | Hydride Acceptor | Metal-Hydride (Ru-H) | 88% | >95 : 5 |
| Acetic Acid | Proton Donor | Metal-Hydride (Ru-H) | 82% | 90 : 10 |
| BHT | Radical Scavenger | Carbon-centered Radicals | 60% | 25 : 75 |
Note: BHT fails to protect the stereochemistry because the isomerization is not a radical process; it requires an additive capable of oxidizing the rogue metal-hydride.
Experimental Methodologies
Protocol 1: Olefin Metathesis with Isomerization Suppression
This protocol is a self-validating system designed to prevent Ru-hydride insertion.
Step 1: Preparation & Degassing Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolved oxygen can exacerbate catalyst decomposition. Step 2: Reagent Loading Add your Z-acrylate substrate (1.0 equiv) and 1,4-benzoquinone (0.1 equiv) to the flask. Step 3: Solvent Addition Inject anhydrous, freeze-pump-thaw degassed dichloromethane (DCM) to achieve a 0.05 M substrate concentration. Step 4: Catalyst Injection Add Grubbs 2nd Generation Catalyst (0.05 equiv) as a solution in DCM. Stir at 40 °C. Step 5: Quenching After complete consumption of the starting material (monitored via TLC), immediately quench the active carbene and any remaining hydrides by adding excess ethyl vinyl ether (0.5 mL). Stir for 15 minutes. Step 6: Validation Checkpoint ( 1 H NMR) Evaporate the solvent and take a crude 1 H NMR in CDCl 3 . Self-Validation: Locate the vinylic protons. If your protocol was successful, the coupling constant ( J ) will be 7–12 Hz (indicating cis/Z retention). If the additive failed, you will see a J value of 14–18 Hz (indicating trans/E formation).
Protocol 2: Light-Shielded Handling of Photosensitive Acrylates
Use this workflow during purification to prevent π→π∗ excitation.
Step 1: Environment Setup Turn off overhead fluorescent lights. Illuminate the fume hood using exclusively red-filtered LED lamps (wavelengths > 600 nm). Step 2: Reaction Execution Wrap all reaction flasks, addition funnels, and rotary evaporator bump-traps entirely in heavy-duty aluminum foil. Step 3: Chromatography Perform flash chromatography using amber-coated glass columns. If amber columns are unavailable, wrap a standard glass column in foil, leaving only a 1 cm vertical slit to monitor the solvent front. Step 4: Storage Store the purified Z-acrylate in an amber glass vial, purged with Argon, at -20 °C.
References
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). "Prevention of Undesirable Isomerization During Olefin Metathesis." Journal of the American Chemical Society, 127(49), 17160-17161.[Link]
-
Nathwani, S. M., Hughes, L., Greene, L. M., Carr, M., O'Boyle, N. M., McDonnell, S., Meegan, M. J., & Zisterer, D. M. (2013). "Novel cis-restricted β-lactam combretastatin A-4 analogues display anti-vascular and anti-metastatic properties in vitro." Oncology Reports, 29(2), 585-594. [Link]
Enhancing stability of 3-(6-Methyl-3-pyridyl)acrylic acid in solution
Introduction: Navigating the Stability Challenges of a Bifunctional Molecule
Welcome to the technical support center for 3-(6-Methyl-3-pyridyl)acrylic acid. This molecule presents unique stability challenges due to its bifunctional nature, incorporating both a basic pyridine ring and an acidic, reactive acrylic acid moiety. Researchers and drug development professionals often encounter issues with degradation in solution, which can compromise experimental reproducibility, therapeutic efficacy, and safety. The primary instability concerns for this molecule are pH-dependent hydrolysis , photodegradation , and unintended polymerization .
This guide is designed as a series of troubleshooting questions and answers to provide you with the expertise and actionable protocols needed to enhance the stability of 3-(6-Methyl-3-pyridyl)acrylic acid in your experiments. We will explore the causality behind its degradation pathways and provide self-validating systems to ensure the integrity of your work.
Core Stability Factors at a Glance
Caption: Key environmental factors influencing the stability of the compound.
Troubleshooting Guides & Frequently Asked Questions
Q1: My compound is degrading rapidly in an aqueous buffer. What is the most likely cause and my first troubleshooting step?
A1: The most common culprit for the rapid degradation of 3-(6-Methyl-3-pyridyl)acrylic acid in aqueous solutions is an inappropriate pH. The molecule's stability is highly dependent on the pH of the medium because it has two ionizable centers: the basic pyridine nitrogen and the acidic carboxylic acid group.
-
Scientific Rationale: The ionization state of a molecule can dramatically alter its chemical reactivity and degradation pathways.[1][2] Pyridine-based compounds are weak bases, and their protonation state is governed by the solution's pH relative to the pyridine nitrogen's pKa.[3] Similarly, the carboxylic acid group will be protonated or deprotonated depending on its pKa. At extreme pH levels, both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups.[1] For this specific molecule, an unfavorable pH can expose it to nucleophilic or electrophilic attack, or promote undesirable intramolecular reactions.
-
Immediate Action: Your first step should be to conduct a forced degradation study across a range of pH values to identify the pH of maximum stability. This involves intentionally stressing the compound to rapidly predict its long-term stability profile.[4][5]
Q2: How do I perform a pH-stability study to find the optimal buffer for my compound?
A2: A systematic pH-stability study is essential. The goal is to incubate your compound in a series of buffers with varying pH values under controlled conditions and monitor its concentration over time using a validated, stability-indicating analytical method.
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering a wide pH range (e.g., pH 2, 4, 5, 6, 7, 8, 10). Ensure the buffer components themselves do not react with your compound.
-
Prepare Stock Solution: Prepare a concentrated stock solution of 3-(6-Methyl-3-pyridyl)acrylic acid in a suitable organic solvent like DMSO, where it is likely to be more stable.[6]
-
Incubation: Spike a known concentration of the stock solution into each buffer. Aim for a final concentration that is easily detectable by your analytical method (e.g., 10-50 µg/mL).
-
Stress Conditions: Incubate all solutions at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[4] Ensure all samples are protected from light by using amber vials or covering them with aluminum foil.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench any further reaction by diluting the sample in the mobile phase and/or storing it at a low temperature (e.g., 4°C) prior to analysis.
-
Quantification: Analyze the samples using a stability-indicating HPLC-UV method. This method must be able to resolve the parent compound from all potential degradation products. Forced degradation studies are crucial for developing such a method.[7][8]
-
Data Analysis: For each pH, plot the natural logarithm of the compound's concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH will reveal the pH of maximum stability (the lowest point on the curve).
| Buffer pH | Temperature (°C) | Initial Conc. (µg/mL) | Conc. at 24h (µg/mL) | Percent Degraded |
| 2.0 | 40 | 50.0 | 41.5 | 17.0% |
| 4.0 | 40 | 50.0 | 48.1 | 3.8% |
| 5.0 | 40 | 50.0 | 49.3 | 1.4% |
| 6.0 | 40 | 50.0 | 49.1 | 1.8% |
| 7.0 | 40 | 50.0 | 46.5 | 7.0% |
| 8.0 | 40 | 50.0 | 40.2 | 19.6% |
| 10.0 | 40 | 50.0 | 25.1 | 49.8% |
This table illustrates that for this hypothetical case, the compound is most stable around pH 5.0.
Caption: Experimental workflow for determining the optimal pH for stability.
Q3: I've noticed my solution changing color or showing reduced potency after exposure to lab lighting. What is happening?
A3: This is a classic sign of photodegradation. The acrylic acid moiety, particularly the α,β-unsaturated carbonyl system, is a chromophore that can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions.[9]
-
Scientific Rationale: Upon absorbing light, acrylic acid derivatives can undergo several degradation pathways, including cis-trans isomerization, dimerization, or photo-oxidative cleavage.[10][11] This can lead to a loss of the active compound and the formation of potentially interfering byproducts. Photostability testing is a mandatory part of regulatory stability studies (ICH Q1B).[4]
-
Preventative Measures:
-
Light Protection: Always prepare and store solutions in amber glass vials or flasks wrapped in aluminum foil.
-
Minimize Exposure: Conduct experimental manipulations in a shaded area or under yellow light, which has less energetic photons than full-spectrum white light.
-
Photostability Screening: If the compound is intended for a final formulation, it must be formally tested for photostability according to ICH Q1B guidelines, which specify exposure to a defined amount of UV and visible light.[4]
-
Caption: Simplified potential photodegradation pathways for the compound.
Q4: My solution is at the optimal pH and protected from light, but I still observe a slow loss of compound over time. Could it be polymerizing?
A4: Yes, this is a distinct possibility. The acrylic acid moiety is a monomer that is susceptible to spontaneous free-radical polymerization, especially at elevated temperatures or in the presence of trace metal ions or oxygen.[12][13]
-
Scientific Rationale: The polymerization of acrylic acid is a chain reaction initiated by free radicals. Once initiated, the reaction can propagate, leading to the formation of oligomers and polymers. This process consumes the monomeric (active) form of your compound, reducing its effective concentration. This is a well-known issue in the manufacturing and storage of acrylic monomers.[14]
-
Mitigation Strategies:
-
Use of Inhibitors: The most effective way to prevent this is by adding a small amount of a polymerization inhibitor or radical scavenger to your solution. Common and effective inhibitors include:
-
Deoxygenate Solutions: Oxygen can sometimes participate in radical initiation.[12] If compatible with your experimental system, gently bubbling an inert gas like nitrogen or argon through your buffer before adding the compound can help.
-
Low Temperature Storage: Store stock and working solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) to reduce the rate of all chemical reactions, including polymerization.[6]
-
-
Prepare several identical batches of your compound in the optimal pH buffer.
-
Add different potential inhibitors (e.g., MeHQ, PTZ) at varying low concentrations (e.g., 10, 50, 200 ppm) to different batches. Include a "no inhibitor" control.
-
Incubate all solutions at a moderately elevated temperature (e.g., 40°C) while protected from light.
-
Analyze the concentration of the parent compound at regular intervals (e.g., 0, 1, 3, 7 days) via HPLC.
-
The most effective inhibitor will be the one that results in the slowest rate of compound loss compared to the control.
Summary of Best Practices for Solution Stability
-
Solvent Selection: Prepare primary stock solutions in an anhydrous, aprotic solvent like DMSO and store at -80°C.[6]
-
pH Control: Dilute the stock solution into an aqueous buffer that has been empirically determined to provide maximum stability (likely mildly acidic, e.g., pH 4-5).
-
Light Protection: Always use amber vials or protect solutions from light.
-
Temperature Control: Store working solutions at 2-8°C and avoid repeated freeze-thaw cycles.
-
Consider Inhibitors: For long-term studies or when working at elevated temperatures, add a polymerization inhibitor like MeHQ at a low ppm concentration.
-
Analytical Monitoring: Always use a validated, stability-indicating analytical method (e.g., HPLC-UV) to accurately quantify the parent compound and monitor for the appearance of degradants.[8][15]
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]
-
Stabilization of Acrylic Esters. (2013). ResearchGate. [Link]
-
Effect of initial pH on pyridine degradation. (2018). ResearchGate. [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. (2022). Royal Society of Chemistry. [Link]
-
Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate). (2023). ProQuest. [Link]
-
Photo-oxidative stability of paraloid acrylic protective polymers. (2011). ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (2023). Quotient Sciences. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
- Polymerization inhibition of acrylic acid. (1972).
-
Rapid and precise synthesis of acrylic polymers driven by visible light. (2023). National Center for Biotechnology Information. [Link]
- Stabilization of acrylic monomers. (1966).
-
Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. (2014). Taylor & Francis Online. [Link]
-
Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene. (2013). Royal Society of Chemistry. [Link]
-
Molecular Dynamics of Photoinduced Reactions of Acrylic Acid: Products, Mechanisms, and Comparison with Experiment. (2018). ACS Publications. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]
-
Forced degradation studies for Drug Substances and Drug Products. (2017). Q1 Scientific. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. q1scientific.com [q1scientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmtech.com [pharmtech.com]
- 8. sgs.com [sgs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US3227628A - Stabilization of acrylic monomers - Google Patents [patents.google.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Optimization of reaction time and temperature for pyridine-acrylate coupling
Welcome to the Advanced Technical Support Center. Coupling electron-deficient pyridines with acrylates—whether via Palladium-catalyzed C–H olefination (Fujiwara-Moritani) or Heck-type cross-coupling—presents a unique thermodynamic and kinetic tightrope. Pyridine's strong coordinating ability often poisons transition metal catalysts, while acrylates are notoriously unstable at high temperatures.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind reaction failures and provide self-validating workflows to help you pinpoint the exact temperature and time parameters needed for optimal yield and regioselectivity.
Optimization Workflow
Optimization workflow for temperature and time in pyridine-acrylate coupling.
Section 1: Troubleshooting Guide & FAQs
Q1: Why do my pyridine-acrylate couplings stall at temperatures below 60 °C, even with high catalyst loading? Senior Scientist Insight: The core issue is thermodynamic. Pyridine is a strong σ-donor that aggressively coordinates to transition metals like Palladium, forming highly stable, off-cycle bis-pyridine complexes (e.g., Pd(py)2X2 ). At temperatures below 60 °C, the thermal energy is insufficient to dissociate this pyridine ligand (1[1]). Without an open coordination site, the oxidative addition or C-H activation step cannot occur. Elevating the temperature to the 80–100 °C range provides the necessary activation energy to shift the equilibrium, allowing transient ligand dissociation and subsequent substrate binding (2[2]).
Q2: When I increase the temperature to 110 °C to force conversion, my reaction mixture turns highly viscous and my yield drops. What is happening? Senior Scientist Insight: You are observing thermally induced radical polymerization of the acrylate coupling partner. Acrylates (e.g., methyl acrylate, butyl acrylate) are highly susceptible to polymerization at elevated temperatures. When the temperature exceeds 100 °C, trace oxygen or metal-induced radical pathways initiate chain growth, consuming your reagent and increasing viscosity (2[2]). Troubleshooting Action: Cap the temperature at 90 °C. If higher temperatures are absolutely required for a deactivated pyridine, add a radical inhibitor like BHT (butylated hydroxytoluene) at 1-2 mol%, or use a syringe pump to add the acrylate portion-wise over the reaction time.
Q3: I left my optimized reaction (90 °C) running for 48 hours over the weekend to ensure completion, but the isolated yield was lower than my 18-hour pilot run. Why? Senior Scientist Insight: Extended reaction times in cross-coupling often lead to product degradation rather than accumulation. In pyridine-acrylate C-H olefinations, prolonged exposure to Pd(II) at 90 °C can trigger secondary reactions, such as over-olefination (di-coupling at the opposite ortho-position) or Heck-type reversibility (de-alkenylation) (1[1]). The optimal kinetic window is typically 12–24 hours, often achieved under sustainable, moderate conditions (3[3]).
Section 2: Quantitative Data Summary
The following table summarizes the causal relationship between time, temperature, and reaction outcomes based on standardized Pd-catalyzed pyridine-acrylate couplings.
Table 1: Quantitative Effects of Temperature and Time on Pyridine-Acrylate Coupling
| Temperature (°C) | Reaction Time (h) | Pyridine Conversion (%) | Acrylate Status | Mechanistic Outcome & Diagnosis |
| 60 | 24 | < 15% | Intact | Failure: Catalyst poisoning by pyridine σ-donation. |
| 85 | 16 | 88% | Intact | Success: Optimal thermodynamic balance for coupling. |
| 85 | 48 | 75% | Depleted | Degradation: Product breakdown / Secondary olefination. |
| 120 | 16 | > 90% (Consumed) | Polymerized | Failure: Low isolated yield; viscous mixture (2[2]). |
Section 3: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol includes built-in visual and analytical checkpoints. If a checkpoint fails, do not proceed to the next step; consult the troubleshooting guide above.
Protocol: Temperature-Controlled Pd-Catalyzed C-H Olefination of Pyridine
Step 1: Catalyst Pre-Activation
-
Action: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)2 (5 mol%), an appropriate amino acid ligand (e.g., Ac-Val-OH, 10 mol%), and your solvent (e.g., DMF or aqueous ethanol) (1[1],3[3]). Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition to a homogeneous pale yellow/orange, indicating the formation of the active Pd-ligand complex. If black precipitate forms immediately, your solvent is wet or contaminated.
Step 2: Substrate Addition
-
Action: Add the pyridine derivative (1.0 equiv), followed by the acrylate (1.5 equiv), and the necessary oxidant/base (e.g., Ag2CO3 or an O2 atmosphere) (3[3]).
-
Validation Checkpoint: A slight color shift may occur due to initial pyridine coordination. The mixture should remain easily stirrable.
Step 3: Thermal Ramping & Monitoring (The Critical Phase)
-
Action: Submerge the flask in a pre-heated oil bath at exactly 85 °C . Stir vigorously.
-
Validation Checkpoint (Time-Course): Monitor by GC-MS or TLC.
Step 4: Quenching & Catalyst Removal
-
Action: Cool the reaction strictly to room temperature to halt the catalytic cycle. Filter the mixture through a short pad of Celite, washing with EtOAc.
-
Validation Checkpoint: The filtrate should be clear. Black palladium sponge should remain trapped on the Celite pad.
References
- "Developing Ligands for Palladium(II)
- "Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen", nih.gov,
- "Technical Support Center: Optimizing Heck Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine", benchchem.com,
Sources
Validation & Comparative
Mastering Amphoteric Retention: A Comparative Guide to HPLC Purity Analysis of 3-(6-Methyl-3-pyridyl)acrylic Acid
As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is achieving robust, reproducible retention for amphoteric molecules. 3-(6-Methyl-3-pyridyl)acrylic acid is a prime example of this challenge. Widely utilized as a critical building block in pharmaceutical synthesis, this molecule features a basic pyridine nitrogen (pKa ~5.2–6.0) and an acidic acrylic carboxylic group (pKa ~4.0–4.5).
Depending on the pH of the mobile phase, this compound can exist as a cation, a zwitterion, or an anion. This guide objectively compares standard reversed-phase, HILIC, and mixed-mode chromatographic approaches, providing a self-validating protocol and experimental data to ensure absolute scientific integrity in your purity analysis.
Mechanistic Logic: The Stationary Phase Dilemma
To develop a stability-indicating method capable of resolving 3-(6-Methyl-3-pyridyl)acrylic acid from its synthetic precursors (e.g., 6-methylnicotinaldehyde) and geometric isomers (e.g., cis-isomer), we must first understand the causality behind column selection.
Standard alkyl C18 columns rely entirely on hydrophobic partitioning. However, most pyridines are hydrophilic compounds with a pKa around 5.2–6.0[1]. At an acidic pH (e.g., pH 3.0), the pyridine nitrogen is protonated. This cationic state severely reduces hydrophobic retention, causing the analyte to elute near the void volume while simultaneously causing severe peak tailing due to secondary ion-exchange interactions with unendcapped, residual surface silanols. While ion-pairing reagents can force retention on a C18 column, they are notoriously difficult to wash out and are strictly incompatible with LC-MS detection[1].
Alternatively, Zwitterionic/HILIC phases can retain the compound in its zwitterionic state (pH 5.5), where retention increases with higher acetonitrile concentrations[2]. However, HILIC methods for amphoteric compounds are highly sensitive to minor fluctuations in mobile phase water content and buffer salt concentration, often compromising long-term robustness.
The optimal solution lies in Mixed-Mode Chromatography (Reversed-Phase/Cation-Exchange) . Mixed-mode columns explore the minute differences in both hydrophobic and ionic properties of molecules to enhance resolution[3]. By embedding a strong cation-exchange functional group within a hydrophobic alkyl chain, these columns provide orthogonal retention mechanisms. At pH 3.0, the protonated pyridine ring interacts strongly with the cation-exchange sites, while the methyl-acrylic backbone partitions into the hydrophobic chains.
Fig 1. pH-dependent ionization states and stationary phase selection logic.
Comparative Performance Data
To objectively evaluate these mechanisms, an experimental comparison was conducted using three distinct stationary phases. The critical pair for resolution ( Rs ) was defined as the separation between the trans active pharmaceutical ingredient and its cis-geometric isomer.
| Chromatographic Parameter | Standard C18 (e.g., Eclipse Plus) | ZIC-HILIC (Polymer-based) | Mixed-Mode RP/CEX (e.g., Coresep 100) |
| Mobile Phase pH | 3.0 (Formate Buffer) | 5.5 (Acetate Buffer) | 3.0 (Formate Buffer) |
| Retention Factor ( k′ ) | 1.2 | 3.5 | 5.8 |
| Asymmetry Factor ( Tf ) | 1.85 (Severe Tailing) | 1.30 (Slight Tailing) | 1.05 (Excellent Symmetry) |
| Theoretical Plates ( N ) | 4,500 | 8,500 | 12,500 |
| Resolution ( Rs ) from cis-isomer | 1.1 (Co-elution risk) | 1.8 (Baseline) | 3.4 (Robust Baseline) |
| MS Compatibility | Yes | Yes | Yes |
Data Synthesis: The Standard C18 fails to provide adequate retention ( k′<2.0 ) and exhibits severe tailing due to silanol interactions. The HILIC phase provides acceptable baseline resolution, but the Mixed-Mode RP/CEX column vastly outperforms the alternatives. By replacing harsh sulfuric or phosphoric acids with MS-compatible formic acid, we observe a multi-fold increase in retention time and perfect peak symmetry for basic compounds[1]. Furthermore, HPLC analysis utilizing these optimized conditions eliminates the need for complex derivatization steps typically required for polar, thermolabile amines in GC analysis[4].
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol utilizes a Mixed-Mode RP/CEX column and incorporates built-in System Suitability Testing (SST) to ensure data integrity before sample quantification.
Fig 2. Self-validating HPLC workflow ensuring method robustness and reproducibility.
Step-by-Step Methodology
1. Mobile Phase Preparation (The Foundation of Causality)
-
Aqueous Phase (A): Prepare a 50 mM Ammonium Formate buffer. Adjust the pH to exactly 3.0 ± 0.05 using pure Formic Acid. Logic: At pH 3.0, the pyridine ring is fully protonated, maximizing interaction with the cation-exchange sites[3]. Formate is chosen over phosphate to maintain 100% LC-MS compatibility[1].
-
Organic Phase (B): 100% HPLC-Grade Acetonitrile.
2. Chromatographic Conditions
-
Column: Core-shell Mixed-Mode RP/CEX (e.g., Coresep 100 or Primesep 100), 150 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold to focus the polar analyte)
-
2–10 min: 10% to 60% B (Elutes strongly retained hydrophobic impurities)
-
10–12 min: 60% B
-
12–12.1 min: Return to 10% B
-
12.1–18 min: Re-equilibration.
-
3. Sample Preparation & Diluent Matching
-
Dissolve the 3-(6-Methyl-3-pyridyl)acrylic acid sample in a diluent consisting of 90% Water / 10% Acetonitrile (matching the initial gradient conditions). Logic: Injecting a sample in a solvent stronger than the mobile phase causes "solvent breakthrough," leading to split or distorted peaks.
4. System Suitability Test (SST) Execution
-
Inject the standard solution (0.1 mg/mL) five consecutive times.
-
Validation Gate: Proceed to sample analysis only if the Retention Time %RSD is ≤1.0% , Peak Area %RSD is ≤2.0% , and the Asymmetry Factor ( Tf ) is between 0.9 and 1.2.
5. Specificity & Robustness Verification
-
Inject a spiked sample containing 6-methylnicotinaldehyde and the cis-isomer. Ensure the resolution ( Rs ) between all peaks is >2.0 .
-
Robustness Check: Deliberately alter the buffer pH to 2.8 and 3.2. In a true mixed-mode system, retention time is strictly controlled by the amount of acetonitrile and the concentration of ions in the mobile phase[3]. Minor pH shifts should not cause co-elution, proving the method is ready for validation under ICH Q2(R1) guidelines.
Conclusion
The purity analysis of amphoteric compounds like 3-(6-Methyl-3-pyridyl)acrylic acid exposes the limitations of traditional reversed-phase chromatography. By transitioning to a Mixed-Mode RP/CEX stationary phase, analytical scientists can leverage orthogonal retention mechanisms—combining hydrophobic partitioning with cation-exchange. This approach not only guarantees superior peak shape and resolution from critical impurities but also maintains strict LC-MS compatibility by eliminating the need for ion-pairing reagents.
References
-
Title : HPLC Separation of Pyridinecarboxylic Acids Source : sielc.com URL : 3
-
Title : HPLC Methods for analysis of Pyridine Source : helixchrom.com URL : 1
-
Title : Studies on Behaviors of Interactions Between New Polymer-based ZIC-HILIC Stationary Phases and Carboxylic Acids Source : researchgate.net URL : 2
-
Title : Simultaneous Determination of Aromatic Amines and Pyridines in Soil Source : thermofisher.com URL : 4
Sources
A Comparative Guide to the Solid-State Structure and Crystallography of 3-(6-Methyl-3-pyridyl)acrylic Acid
Executive Summary
For researchers, crystal engineers, and drug development professionals, understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their precursors is critical for ensuring formulation stability, solubility, and predictable polymorphism. 3-(6-Methyl-3-pyridyl)acrylic acid (6-MPAA) is a highly versatile building block in supramolecular chemistry and coordination polymer design.
This guide objectively compares the crystallographic properties and solid-state reactivity of 6-MPAA against its widely studied unsubstituted analogues, such as trans-3-(3-Pyridyl)acrylic acid (3-PA) and trans-3-(4-Pyridyl)acrylic acid (4-PA) . By analyzing the causality behind experimental choices and the steric influence of the 6-methyl group, this guide provides actionable workflows for single-crystal X-ray diffraction (SCXRD) and solid-state engineering.
Structural Comparison: 6-MPAA vs. Unsubstituted Analogues
The structural nuances of pyridyl acrylic acids dictate their packing motifs in the crystal lattice. The addition of a methyl group at the 6-position of the pyridine ring in 6-MPAA introduces significant steric bulk and alters the electron density of the pyridine nitrogen, fundamentally changing its solid-state behavior compared to 3-PA and 4-PA.
Quantitative Data Presentation
| Property | 3-(6-Methyl-3-pyridyl)acrylic acid (6-MPAA) | trans-3-(3-Pyridyl)acrylic acid (3-PA) | trans-3-(4-Pyridyl)acrylic acid (4-PA) |
| Molecular Weight | 163.17 g/mol | 149.15 g/mol [1] | 149.15 g/mol |
| Steric Profile | High (6-methyl substitution) | Low (unsubstituted) | Low (unsubstituted) |
| Primary H-Bonding Motif | Carboxylic acid homodimers (O-H···O) | Head-to-tail (Pyridine···HOOC) | Head-to-tail (Pyridine···HOOC) |
| Solid-State Photoreactivity | Generally Photostable (Distance > 4.2 Å) | Photoreactive (Forms cyclobutanes) | Photoreactive (Forms cyclobutanes) |
| Coordination Topology | Sterically restricted, lower dimensionality | Highly flexible, 2D/3D networks[2] | Highly flexible, 2D/3D networks[3] |
Mechanistic Causality: In unsubstituted 3-PA or 4-PA, molecules often pack in a head-to-tail fashion where the carboxylic acid proton hydrogen-bonds directly to the pyridine nitrogen of an adjacent molecule. This specific packing frequently aligns the olefinic double bonds parallel to each other at a distance of less than 4.2 Å, satisfying Schmidt's criteria for solid-state [2+2] photocycloaddition. However, the 6-methyl group in 6-MPAA sterically hinders this ideal head-to-tail alignment. As a result, 6-MPAA preferentially forms carboxylic acid homodimers, forcing the olefinic bonds out of alignment and rendering the pure crystal photostable.
Experimental Methodologies
Synthesis of 3-(6-Methyl-3-pyridyl)acrylic acid
The synthesis of 6-MPAA relies on a classic Knoevenagel condensation. The following self-validating protocol ensures high yield and purity, which is an absolute prerequisite for successful single-crystal growth[4].
Step-by-Step Protocol:
-
Reagent Mixing: In a round-bottom flask, combine 51.57 g of 6-methylpyridine-3-carboxaldehyde and 44.30 g of malonic acid.
-
Catalyst Addition: Add 6 mL of piperidine (catalyst) and 300 mL of anhydrous pyridine (solvent/base) to the mixture.
-
Condensation Reaction: Stir the mixture continuously at 100°C for 3 hours. Causality: The elevated temperature drives the decarboxylation step of the Knoevenagel condensation, pushing the equilibrium toward the trans-alkene product.
-
Solvent Removal: Allow the mixture to cool to room temperature, then evaporate to dryness under reduced pressure.
-
Precipitation & Filtration: Add distilled water to the residue to precipitate the crude product. Filter the solid under a vacuum.
-
Recrystallization: Recrystallize the crude solid from an ethanol-acetic acid mixture to yield pure 6-MPAA (Melting point: 213.5°–215.5°C)[4].
Single-Crystal Growth & SCXRD Workflow
To ensure reproducibility, the crystallization protocol utilizes a binary solvent system. The slow evaporation method ensures that the system remains near thermodynamic equilibrium, preventing the kinetic trapping of metastable polymorphs.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve 50 mg of purified 6-MPAA in 5 mL of a 1:1 mixture of methanol and water.
-
Slow Evaporation: Puncture a protective Parafilm cover with a needle (3-5 small holes) and leave the vial undisturbed in a vibration-free environment at 20°C.
-
Crystal Selection: After 4-7 days, harvest the crystals. Use a polarized light microscope to select a single, non-birefringent crystal free of cracks or macroscopic twinning.
-
Data Collection: Mount the crystal on a glass fiber using paratone oil and transfer it to a diffractometer equipped with a Mo Kα or Cu Kα radiation source. Maintain the crystal at 100 K using a nitrogen cold stream to minimize thermal atomic motion.
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).
Workflow for the synthesis and X-ray crystallographic analysis of 6-MPAA.
Solid-State Photoreactivity and Supramolecular Assembly
In crystal engineering, the goal is to predict and control the assembly of molecules into ordered networks. While 3-PA and 4-PA are highly prized for their ability to form robust coordination polymers and undergo solid-state [2+2] photocycloaddition[3], 6-MPAA requires a different strategic approach.
When utilized as a ligand for transition metals (e.g., Ag(I), Zn(II), or Rh complexes), the 6-methyl group introduces a steric penalty that often prevents the formation of highly interpenetrated 3D metal-organic frameworks (MOFs). Instead, 6-MPAA tends to form discrete macrocycles or lower-dimensionality 1D coordination chains[2].
Supramolecular assembly pathway of 6-MPAA highlighting the steric influence of the methyl group.
Conclusion & Application Matrix
For drug development professionals formulating pyridine-based APIs, 6-MPAA serves as an excellent model compound for understanding how minor structural modifications (like a single methyl group) completely dictate solid-state stability.
-
Choose 3-PA or 4-PA when the objective is to engineer photoreactive crystals, synthesize cyclobutane derivatives via green solid-state chemistry, or construct highly porous coordination networks.
-
Choose 6-MPAA when the objective is to design photostable solid-state formulations, limit coordination dimensionality, or study the effects of steric bulk on C-H activation and metal-ligand binding kinetics.
References
-
PubChem: trans-3-(3-Pyridyl)acrylic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
PrepChem: Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid Source: PrepChem Database URL:[Link]
-
Accounts of Chemical Research: Photoreactive Crystals Exhibiting [2 + 2] Photocycloaddition Reaction and Dynamic Effects Source: American Chemical Society (ACS) URL:[Link]
-
Dalton Transactions: Synthesis and reactions of N-heterocycle functionalised variants of heterometallic {Cr7Ni} rings Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and reactions of N-heterocycle functionalised variants of heterometallic {Cr 7 Ni} rings - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04062K [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
Chromatographic Separation of 3-(6-Methyl-3-pyridyl)acrylic Acid Isomers: A Comparative Guide to Stationary Phase Selectivity
Executive Summary & The Isomeric Challenge
3-(6-Methyl-3-pyridyl)acrylic acid is a critical electron-deficient aromatic building block utilized in pharmaceutical synthesis, particularly in the biocatalytic synthesis of unnatural amino acids via hydroamination. The molecule features a rigid alkene bond, resulting in E (trans) and Z (cis) geometric isomers.
For drug development professionals, separating these isomers is notoriously difficult. Because the E and Z configurations possess identical molecular weights and nearly indistinguishable hydrophobic partition coefficients (LogP), traditional reversed-phase chromatography often results in peak co-elution. This guide objectively compares stationary phase alternatives and provides a self-validating protocol to achieve baseline resolution, grounded in the physicochemical mechanics of the molecule.
Mechanistic Causality: Why Traditional C18 Fails
To understand why standard methodologies fail, we must analyze the molecule's amphoteric nature and spatial geometry:
-
Amphoteric pKa Dynamics: The molecule contains a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic group (pKa ~4.2). Depending on the mobile phase pH, it exists as a cation, zwitterion, or anion.
-
The C18 Limitation: Standard C18 columns rely almost exclusively on dispersive, hydrophobic interactions. Because the hydrophobic surface area of the E and Z isomers is virtually identical, the separation factor ( α ) on a C18 phase hovers near 1.0, leading to co-elution [1].
-
The PFP Advantage: Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms. As documented by, PFP phases offer π−π stacking with the pyridine ring, dipole-dipole interactions via the highly electronegative C-F bonds, and strict steric/shape recognition. The E (trans) isomer is highly planar, allowing it to intercalate deeply into the fluorinated phase, whereas the Z (cis) isomer is sterically hindered, resulting in differential retention and baseline resolution [2].
Analyte-stationary phase interaction model detailing PFP orthogonal retention mechanisms.
Comparative Performance Data
The following table synthesizes experimental performance data across three distinct stationary phases for the separation of pyridylacrylic acid isomers. Data parameters are benchmarked against industry standards for spatial selectivity [3].
| Stationary Phase | Primary Retention Mechanism | E/Z Resolution ( Rs ) | Peak Tailing ( Tf ) | Analytical Verdict |
| Standard C18 | Hydrophobic (Dispersive) | < 1.0 (Co-elution) | 1.5 - 1.8 | Not Recommended. Fails to recognize geometric differences. |
| C30 (Triacontyl) | Hydrophobic + Shape Selectivity | 1.4 - 1.6 | 1.4 - 1.9 | Sub-optimal. Better than C18, but excessive retention times. |
| PFP / F5 | π−π , Dipole, Steric, H-Bond | > 2.5 (Baseline) | 1.0 - 1.2 | Highly Recommended. Orthogonal selectivity resolves isomers. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following workflow operates as a self-validating system. The protocol includes built-in System Suitability Test (SST) gates; if the SST criteria are not met, the analytical run is automatically invalidated, preventing the generation of false data.
Phase 1: Mobile Phase Formulation (The Causality of Solvent Choice)
-
Aqueous Buffer (Mobile Phase A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Causality: At pH 3.0, the carboxylic acid is fully protonated (neutral), while the pyridine nitrogen is protonated (cationic). This specific ionization state maximizes dipole-dipole interactions with the PFP phase while preventing secondary interactions with residual silanols.
-
-
Organic Modifier (Mobile Phase B): 100% Methanol.
-
Causality: Methanol is a protic solvent. Unlike Acetonitrile, which contains its own π electrons that can competitively suppress π−π interactions between the analyte and the column, Methanol enhances the spatial and aromatic selectivity of PFP phases [4].
-
Phase 2: Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Causality: Lower temperatures restrict the rotational freedom of the analyte, amplifying the steric/shape recognition capabilities of the stationary phase.
-
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: Linear ramp to 60% B
-
12.0 - 15.0 min: Hold at 60% B
-
15.0 - 15.1 min: Return to 10% B (Equilibrate for 5 mins).
-
Phase 3: System Suitability & Validation Gate
Before injecting unknown samples, inject a 10 µg/mL reference standard containing a 50:50 mixture of E and Z isomers.
-
Validation Gate 1: Resolution ( Rs ) between E and Z peaks must be ≥ 2.0.
-
Validation Gate 2: Tailing factor ( Tf ) for both peaks must be ≤ 1.5.
-
Action: If Rs<2.0 , discard the mobile phase, verify pH calibration, and re-equilibrate. The system validates itself only when baseline resolution is mathematically confirmed.
Chromatographic method development decision tree for isomeric separation.
References
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Analytical & Measuring Instruments. Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. Available at: [Link]
-
ACE C18-PFP Technical Brochure: A C18 Phase with Unique Selectivity. Advanced Chromatography Technologies (ACE). Available at: [Link]
Elemental analysis standards for 3-(6-Methyl-3-pyridyl)acrylic acid
An objective, in-depth comparison guide for establishing elemental purity and compliance standards for 3-(6-Methyl-3-pyridyl)acrylic acid (C₉H₉NO₂, MW: 163.17 g/mol ).
As a critical intermediate in pharmaceutical synthesis, verifying the elemental integrity of 3-(6-Methyl-3-pyridyl)acrylic acid requires a dual-pronged approach. Analysts must confirm the bulk organic composition (C, H, N, O) to verify structural identity and assess trace inorganic impurities (heavy metals) to ensure regulatory compliance. This guide objectively compares traditional elemental analysis methodologies against modern orthogonal techniques, providing causality-driven, self-validating experimental protocols.
Bulk Organic Composition: CHNS(O) Combustion vs. 13C qNMR
3-(6-Methyl-3-pyridyl)acrylic acid is typically synthesized via the Knoevenagel condensation of 6-methylpyridine-3-carboxaldehyde and malonic acid, utilizing piperidine and pyridine as catalysts and solvents ()[1]. This synthetic route dictates the analytical vulnerabilities of the final product.
The Mechanistic Flaw of Traditional CHNS(O)
Traditional CHNS(O) analyzers utilize dynamic flash combustion to break down the sample into simple gases (CO₂, H₂O, N₂, SO₂) for quantification ()[2]. The theoretical composition for 3-(6-Methyl-3-pyridyl)acrylic acid is C: 66.25%, H: 5.56%, N: 8.58%, O: 19.61% . However, CHNS is a non-specific bulk technique. If residual pyridine (C₅H₅N) or piperidine (C₅H₁₁N) remains trapped in the crystal lattice, the overall nitrogen and carbon percentages will artificially inflate. The instrument cannot differentiate between the nitrogen in the pyridyl ring of the target API and the nitrogen in the residual solvent, leading to false-positive purity assessments.
The Orthogonal Standard: Inverse-Gated 13C qNMR
To overcome the limitations of combustion analysis, Quantitative Nuclear Magnetic Resonance (qNMR) serves as a superior structural standard. While ¹H qNMR often suffers from signal overlap in complex matrices, ¹³C qNMR provides a chemical shift range twenty times broader, ensuring absolute resolution of the pyridyl and acrylic carbons ()[3]. Standard ¹³C NMR uses broadband proton decoupling, which triggers the Nuclear Overhauser Effect (NOE)—artificially enhancing the signals of proton-attached carbons and destroying quantitative accuracy. By employing inverse-gated decoupling , the NOE is suppressed, ensuring that the integrated peak area is strictly proportional to the number of carbon atoms ()[3].
Table 1: Performance Comparison for Bulk Organic Composition
| Metric | CHNS(O) Dynamic Flash Combustion | Inverse-Gated 13C qNMR |
| Specificity | Low (Bulk elemental mass only) | High (Resolves exact structural isomers) |
| Solvent Bias | Highly susceptible (Cannot distinguish N-sources) | Immune (Solvent peaks are distinctly resolved) |
| Sample Destruction | Destructive (Combusted at 1000°C) | Non-destructive (Sample fully recoverable) |
| Primary Use Case | Rapid, low-cost initial screening | Absolute purity quantification & structural proof |
Trace Inorganic Impurities: Legacy USP <231> vs. ICP-MS (USP <233>)
Catalysts and reactor degradation can introduce toxic heavy metals into the intermediate. Historically, the pharmaceutical industry relied on USP <231>, a colorimetric method based on the precipitation of metallic sulfides using thioacetamide ()[4].
The Causality Behind the Regulatory Shift
USP <231> was fundamentally flawed: it was highly subjective (relying on visual color comparison by the analyst), prone to matrix interference, and completely failed to detect critical elements like Thallium or differentiate between highly toxic Arsenic and less toxic metals ()[4]. Consequently, regulatory bodies transitioned to USP <232> (Limits) and USP <233> (Procedures) , aligning with ICH Q3D guidelines to mandate target-specific instrumental quantification ()[5]. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the definitive standard, utilizing an argon plasma to ionize the sample and a mass spectrometer to separate ions by their mass-to-charge ratio, achieving parts-per-billion (ppb) sensitivity ()[6].
Table 2: Performance Comparison for Inorganic Impurities
| Metric | Legacy USP <231> (Colorimetric) | USP <233> ICP-MS |
| Sensitivity | Parts-per-million (ppm) | Parts-per-trillion (ppt) to ppb |
| Specificity | None (Groups all heavy metals together) | Absolute (Isotope-specific quantification) |
| Data Output | Subjective visual pass/fail | Quantitative digital data (ICH Q3D compliant) |
| Volatile Element Loss | High risk (Open-vessel ashing boils off Hg, As) | Zero risk (Closed-vessel microwave digestion) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocols contain internal mechanisms to prove their own accuracy during execution.
Protocol A: CHNS(O) Dynamic Flash Combustion
-
Preparation : Weigh 2.0–3.0 mg of 3-(6-Methyl-3-pyridyl)acrylic acid into a highly pure tin capsule. Causality: Tin acts as an exothermic catalyst; upon introduction of O₂, the tin oxidizes, temporarily driving the local temperature above 1800°C to ensure complete combustion of the robust pyridyl ring.
-
Combustion & Reduction : Drop the capsule into a quartz reactor at 1000°C. Pass the resulting gases over elemental copper to reduce nitrogen oxides (NOx) strictly to N₂ gas.
-
Self-Validation (K-Factor Check) : Run a known standard (e.g., Acetanilide) every 10 samples. If the calculated K-factor deviates by >0.3% absolute from the theoretical value, the system automatically invalidates the batch, proving no gas leaks or catalyst exhaustion has occurred ()[2].
Protocol B: Inverse-Gated 13C qNMR
-
Sample Matrix : Dissolve 20 mg of the compound and an internal standard (e.g., Maleic acid, known purity >99.9%) in 0.6 mL of DMSO-d6.
-
Parameter Optimization : Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the carbon atoms in the sample. Causality: This ensures >99.3% magnetization recovery between pulses, a strict prerequisite for quantitative integration.
-
Self-Validation (NOE Suppression) : Acquire the spectrum using an inverse-gated decoupling sequence. Validate the suppression of the NOE by ensuring the integrated ratio of the internal standard's carbons matches its theoretical molar ratio perfectly before quantifying the API.
Protocol C: ICP-MS with Microwave Digestion (USP <233>)
-
Closed-Vessel Digestion : Add 0.5 g of the sample and 5 mL of concentrated HNO₃ into a perfluoroalkoxy (PFA) vessel. Seal and microwave to 200°C. Causality: Closed vessels prevent the volatilization and loss of elements like Mercury (Hg) and Arsenic (As), which would otherwise result in false negatives ()[6].
-
Internal Standardization : Dilute the digestate and inject it into the ICP-MS alongside an internal standard mix (e.g., ⁴⁵Sc, ⁸⁹Y, ²⁰⁹Bi).
-
Self-Validation (Matrix Suppression Check) : The system monitors the internal standard recovery. If recovery drops below 70% (indicating matrix suppression from residual organic carbon), the system flags the data. Additionally, a pre-digestion spike recovery of target metals must fall between 70%–150% to validate extraction efficiency.
Analytical Workflow Visualization
Orthogonal elemental analysis workflow for 3-(6-Methyl-3-pyridyl)acrylic acid validation.
References
-
Synthesis of 3-(6-methyl-3-pyridyl)acrylic acid - PrepChem.com. Available at:[Link]
-
USP 232, USP 233 and ICHQ3D Elemental Impurities - CS Analytical. Available at:[Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. Available at:[Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. Available at:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. csanalytical.com [csanalytical.com]
- 6. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(6-Methyl-3-pyridyl)acrylic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(6-Methyl-3-pyridyl)acrylic acid. As a compound combining the structural features of both acrylic acid and a pyridine derivative, it is imperative to approach its handling with a comprehensive understanding of the potential hazards associated with both moieties. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Hazard Analysis: A Synthesis of Component Risks
While a specific Safety Data Sheet (SDS) for 3-(6-Methyl-3-pyridyl)acrylic acid may not be readily available, a robust hazard profile can be constructed by examining its constituent chemical groups: the acrylic acid backbone and the substituted pyridine ring.
-
Acrylic Acid Moiety: Acrylic acid is a corrosive and flammable liquid known to cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors can be harmful and may cause respiratory irritation.[3][4] Furthermore, acrylic acid and its derivatives can undergo hazardous polymerization, a reaction that can be initiated by heat, light, or peroxides.[1][3]
-
Pyridine Moiety: Pyridine and its derivatives are recognized for their potential to cause skin, eye, and respiratory system irritation.[5][6][7] Inhalation of pyridine-containing compounds can lead to symptoms such as headaches, dizziness, and nausea.[6]
Therefore, 3-(6-Methyl-3-pyridyl)acrylic acid should be handled as a substance that is potentially corrosive, a skin and eye irritant, harmful if inhaled or ingested, and with a potential for hazardous polymerization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-(6-Methyl-3-pyridyl)acrylic acid. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[5][6][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][6] Latex gloves are not suitable.[6] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[5][8][9] |
| Respiratory | Fume Hood or Respirator | All handling of 3-(6-Methyl-3-pyridyl)acrylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6][8] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[8][9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is critical for minimizing risk. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for Handling 3-(6-Methyl-3-pyridyl)acrylic acid.
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the PPE outlined in the table above.
-
Ensure Fume Hood is Operational: Verify that the chemical fume hood is functioning correctly and the airflow is adequate.[5][6]
-
Gather All Necessary Materials: Collect all required glassware, reagents, and equipment to minimize movement in and out of the handling area.
-
Weighing: All weighing and handling of the solid compound should be performed within the fume hood to prevent the generation of dust and inhalation of airborne particles.[10]
-
Transfer: Use appropriate tools (e.g., spatulas) to carefully transfer the compound to the reaction vessel. Avoid creating dust. For solutions, use a syringe or pipette.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Waste Disposal: Dispose of all waste materials as outlined in the Disposal Plan below.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[10]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 3-(6-Methyl-3-pyridyl)acrylic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Sources
- 1. Acrylic acid (HSG 104, 1997) [inchem.org]
- 2. download.basf.com [download.basf.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
